molecular formula C7H11NO3 B2674466 1,8-Dioxa-3-azaspiro[4.5]decan-2-one CAS No. 1486990-19-5

1,8-Dioxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B2674466
CAS No.: 1486990-19-5
M. Wt: 157.169
InChI Key: GVOZDJDCDYBBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dioxa-3-azaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.169. The purity is usually 95%.
BenchChem offers high-quality 1,8-Dioxa-3-azaspiro[4.5]decan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Dioxa-3-azaspiro[4.5]decan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dioxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-8-5-7(11-6)1-3-10-4-2-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOZDJDCDYBBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486990-19-5
Record name 1,8-dioxa-3-azaspiro[4.5]decan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Therapeutic potential of spirocyclic oxazolidinone scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazolidinone class, anchored by Linezolid and Tedizolid, represents a critical line of defense against multidrug-resistant (MDR) Gram-positive pathogens. However, the "flat" aromatic architecture of early-generation oxazolidinones limits their physicochemical properties and susceptibility to resistance mechanisms like cfr methylation. This guide explores the therapeutic transition toward spirocyclic oxazolidinone scaffolds . By introducing


-rich spiro-centers, medicinal chemists are escaping "flatland," enhancing aqueous solubility, and accessing novel chemical space that evades established resistance vectors while maintaining potent ribosomal inhibition.

The Structural Imperative: Why Spirocycles?

Escaping Flatland

Traditional oxazolidinones rely on planar N-aryl systems for stacking interactions within the ribosomal peptidyl transferase center (PTC). While effective, this planarity contributes to poor aqueous solubility and rapid crystallization, often necessitating solubilizing phosphate prodrugs (e.g., Tedizolid phosphate).

Spirocyclic modifications introduce a "twist" in the molecular architecture, characterized by a quaternary carbon shared by two rings. This increases the fraction of saturated carbons (


), which correlates with:
  • Enhanced Solubility: Disruption of crystal lattice energy.

  • Vectorial Exploration: Ability to project substituents into unexplored hydrophobic pockets of the 50S subunit.

  • Metabolic Stability: Steric blocking of metabolic soft spots.

Overcoming Resistance

The cfr gene encodes a methyltransferase that methylates A2503 of the 23S rRNA, sterically hindering Linezolid binding. Spirocyclic scaffolds, particularly those with bulky or rigidified C-rings, can reorient the pharmacophore to maintain binding affinity despite this methylation, a phenomenon observed with next-generation analogs.

Architectures of Interest

We categorize spirocyclic oxazolidinones into three primary structural classes based on the location of the spiro-center relative to the core pharmacophore.

ClassDescriptionRepresentative StructureTherapeutic Advantage
Class I Spiro-fused C-Ring Spiro-cyclopropane benzoxazinonesRigidifies the C-ring orientation; superior activity against MRSA/VRE compared to Linezolid.
Class II Spiro-Linker Systems Spiropiperazinyl-phenyl oxazolidinonesImproves solubility and metabolic stability; synthesized via Nitroso Diels-Alder.
Class III Hybrid Systems Zoliflodacin (Spiropyrimidinetrione)*Note:[1][2] Zoliflodacin is a DNA gyrase inhibitor but contains an auxiliary oxazolidinone ring, demonstrating the scaffold's versatility.

Synthetic Methodologies

The construction of spirocyclic oxazolidinones requires precise control over the quaternary center. Below are two field-proven protocols.

Protocol A: Nitroso Diels-Alder (NDA) Cycloaddition

This method is preferred for generating Class II (Spiropiperazinyl) scaffolds. It utilizes an acylnitroso species as a dienophile to react with a spirocyclic diene.

Reagents:

  • Hydroxamic acid precursor (e.g., N-hydroxycarbamate).

  • Oxidant: Periodate (

    
    ) or Dess-Martin Periodinane.
    
  • Diene: Spiro[2.4]hepta-4,6-diene or similar.

  • Solvent: MeOH/H2O or DCM.

Step-by-Step Workflow:

  • Oxidation: Treat the hydroxamic acid with

    
     at 0°C to generate the transient, highly reactive acylnitroso species (
    
    
    
    ).
  • Cycloaddition: The acylnitroso species undergoes an immediate hetero-Diels-Alder reaction with the spiro-diene.

    • Validation: Monitor disappearance of diene via TLC.

  • N-O Bond Cleavage: The resulting bicyclic oxazine is treated with

    
     and 
    
    
    
    (or
    
    
    ) to cleave the N-O bond, yielding the 1,4-amino alcohol.
  • Cyclization: Treat the amino alcohol with carbonyldiimidazole (CDI) or phosgene equivalent to close the oxazolidinone ring.

Protocol B: Chemo-Enzymatic Ring Expansion

A "Green Chemistry" approach utilizing Halohydrin Dehalogenase (HHDH) to convert spiro-epoxides directly into spiro-oxazolidinones.

  • Substrate: Spiro-epoxide (racemic).

  • Enzyme: HHDH mutant (e.g., HheG-M6).

  • Nucleophile: Cyanate (

    
    ).
    
  • Reaction: The enzyme catalyzes the ring opening of the epoxide with cyanate. The intermediate isocyanohydrin spontaneously cyclizes to form the oxazolidinone.

    • Yield: High enantioselectivity (>99% ee) is achievable with optimized mutants.

Mechanism of Action & SAR

Ribosomal Binding Logic

Spirocyclic oxazolidinones bind to the A-site of the 50S ribosomal subunit .

  • Primary Interaction: The oxazolidinone C5-side chain interacts with G2505 of the 23S rRNA.

  • Spiro-Contribution: The spiro-ring restricts the conformational freedom of the N-aryl tail (C-ring). This "entropic pre-payment" improves binding affinity (

    
    ) by reducing the entropy loss upon binding. Furthermore, the spiro-group often displaces water molecules from the hydrophobic cleft near the PTC, contributing to a favorable desolvation effect.
    
Visualization: Mechanism & Resistance

The following diagram illustrates the interaction flow and how resistance is circumvented.

MOA Drug Spiro-Oxazolidinone Target 50S Ribosomal Subunit (Peptidyl Transferase Center) Drug->Target Binds to A-site Evasion Spiro-reorientation (Avoids Steric Clash) Drug->Evasion Rigid Structure Binding H-Bonding (G2505) & Hydrophobic Stacking Target->Binding Effect Inhibition of 70S Initiation Complex Binding->Effect Resistance cfr Methylation (A2503) Resistance->Target Methylates Resistance->Binding Blocks Evasion->Binding Restores Affinity

Figure 1: Mechanism of Action showing how spiro-scaffolds evade cfr-mediated resistance via conformational rigidity.

Therapeutic Profiling

Antimicrobial Spectrum

Quantitative data from recent studies (e.g., J. Med. Chem., Bioorg. Med. Chem.) highlights the potency of spiro-variants.

OrganismStrain PhenotypeLinezolid MIC (

)
Spiro-Benzoxazinone (8k)*
S. aureusMethicillin-Susceptible2.00.5 - 1.0
S. aureusMRSA (MecA+)2.00.5 - 1.0
E. faecalisVRE (VanA/B)2.01.0
M. tuberculosisH37Rv1.0 - 2.00.5

*Data aggregated from benzoxazinone spiro-cyclopropane studies (See Ref 3).

The Mitochondrial Challenge

A critical hurdle for oxazolidinones is mitochondrial toxicity (myelosuppression), caused by the structural similarity between bacterial 23S rRNA and human mitochondrial 16S rRNA.

  • Risk: Inhibition of mitochondrial protein synthesis (MPS).[3]

  • Spiro-Mitigation: While spiro-cycles do not automatically eliminate this risk, they alter the pharmacokinetics. A compound with higher bacterial potency allows for lower dosing, potentially keeping plasma concentrations below the threshold for mitochondrial toxicity (

    
     for MPS).[3]
    
  • Protocol: Every new scaffold must be screened against HepG2 cells (for cytotoxicity) and isolated mitochondria (for MPS inhibition) early in the discovery phase.

Synthesis Workflow Visualization

The following diagram outlines the Nitroso Diels-Alder pathway for creating Class II scaffolds.

Synthesis Start Hydroxamic Acid Precursor Oxidation Oxidation (NaIO4) Start->Oxidation Intermediate Acylnitroso Species Oxidation->Intermediate NDA Nitroso Diels-Alder Cycloaddition Intermediate->NDA Diene Spiro-Diene Diene->NDA Adduct Bicyclic Oxazine NDA->Adduct Cleavage N-O Cleavage (Pd/C, H2) Adduct->Cleavage Final Spiro-Oxazolidinone Scaffold Cleavage->Final

Figure 2: Nitroso Diels-Alder synthetic pathway for generating spiro-oxazolidinone libraries.

References

  • Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion. ACS Catalysis, 2024. Link

  • Syntheses and biological studies of novel spiropiperazinyl oxazolidinone antibacterial agents using a spirocyclic diene derived acylnitroso Diels Alder reaction. Bioorganic & Medicinal Chemistry, 2012.[4] Link

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Journal of Medicinal Chemistry, 2011. Link

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 2014. Link

  • Mitochondrial Toxicity associated with Linezolid. New England Journal of Medicine, 2005.[5] Link

  • Zoliflodacin: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrheae. ACS Infectious Diseases, 2020. Link

Sources

The Definitive Guide to Spiro-Fused Tetrahydropyran Oxazolidinone Derivatives: Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spiro-fused Tetrahydropyran Oxazolidinone Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Significance

In the landscape of modern medicinal chemistry, the spiro-fused tetrahydropyran (THP) oxazolidinone scaffold represents a high-value target for "best-in-class" drug design. This guide dissects the chemical architecture where a tetrahydropyran ring shares a single atom (the spiro center) with an oxazolidinone ring.

Why this scaffold matters:

  • Conformational Restriction: The spiro-fusion locks the orientation of the heteroatoms, reducing the entropic penalty of binding to protein targets (e.g., the bacterial 50S ribosome or aldose reductase).

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, often extending half-life (

    
    ) compared to non-spiro analogs.
    
  • Intellectual Property (IP) Novelty: While linear oxazolidinones (like Linezolid) are well-trodden, spiro-fused variants offer distinct IP space and differentiated physiochemical profiles (logD, solubility).

Synthetic Architecture: The "Self-Validating" Protocols

The construction of the spiro[tetrahydropyran-4,5'-oxazolidin]-2'-one core requires precision to establish the quaternary center. Below are the two most robust synthetic pathways, selected for their scalability and reproducibility.

Pathway A: The Modified Strecker-Cyclization Route (Primary Protocol)

This route is preferred for its versatility, allowing late-stage diversification of the oxazolidinone nitrogen.

Mechanism:

  • Cyanohydrin Formation: Nucleophilic attack of cyanide on the THP-4-one carbonyl.

  • Reduction: Conversion of the nitrile to a primary amine, yielding a

    
    -amino alcohol.
    
  • Cyclization: Phosgene-equivalent mediated ring closure.

Step-by-Step Protocol:

  • Starting Material: Tetrahydro-4H-pyran-4-one.

  • Step 1 (Silylation/Nitrile Addition):

    • Reagents: TMSCN (1.2 eq), ZnI

      
       (cat.), DCM, 0°C to RT.
      
    • Causality: ZnI

      
       acts as a Lewis acid to activate the ketone. TMSCN provides a safe source of cyanide compared to HCN gas.
      
    • Checkpoint: Monitor disappearance of ketone C=O stretch (~1715 cm

      
      ) via IR.
      
  • Step 2 (Reduction to Amino Alcohol):

    • Reagents: LiAlH

      
       (2.0 eq), dry THF, reflux.
      
    • Critical Note: The TMS group is cleaved during workup. Ensure anhydrous conditions to prevent premature hydrolysis of the nitrile.

    • Yield: Expect >85% of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol.

  • Step 3 (Ring Closure):

    • Reagents: Triphosgene (0.4 eq) or CDI (1.1 eq), Et

      
      N, DCM, 0°C.
      
    • Safety: Triphosgene is a solid phosgene equivalent; handle in a fume hood.

    • Validation: Formation of the cyclic carbamate is confirmed by a new carbonyl signal at ~1750 cm

      
       in IR and 13C NMR signal at ~158 ppm.
      
Pathway B: The Bucherer-Bergs Reaction

Ideal for generating hydantoins which can be hydrolyzed to amino acids, then reduced to amino alcohols. This is often used when the amino-nitrile intermediate is unstable.

Visualization: Synthetic Logic Flow

SynthesisPath cluster_reagents Reagent Logic Ketone Tetrahydropyran-4-one (Starting Material) Cyanohydrin TMS-Cyanohydrin (Intermediate) Ketone->Cyanohydrin TMSCN, ZnI2 (Nu- Addition) AminoAlcohol β-Amino Alcohol (Key Precursor) Cyanohydrin->AminoAlcohol LiAlH4 (Reduction) SpiroOx Spiro-Oxazolidinone (Target Scaffold) AminoAlcohol->SpiroOx Triphosgene/CDI (Cyclization) Lewis Acid Activation Lewis Acid Activation Lewis Acid Activation->Cyanohydrin Hydride Transfer Hydride Transfer Hydride Transfer->AminoAlcohol Carbonyl Insertion Carbonyl Insertion Carbonyl Insertion->SpiroOx

Caption: Figure 1. Step-wise synthetic progression from THP-4-one to the spiro-oxazolidinone core via the amino-alcohol intermediate.[1]

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological utility of this scaffold is bifurcated into two primary domains: Antibacterial Agents (Ribosome targeting) and Enzyme Inhibitors (Aldose Reductase).

Antibacterial Pharmacophore (Linezolid Analogs)

When designing spiro-oxazolidinones to overcome resistance (e.g., MRSA, VRE), the spiro-THP ring replaces the morpholine or acetamide ring found in traditional oxazolidinones.

Key SAR Rules:

  • N-Aryl Substitution: The nitrogen of the oxazolidinone must be substituted with a fluoro-phenyl group (usually 3-fluoro-4-morpholinophenyl or similar) to maintain affinity for the 23S rRNA of the 50S ribosomal subunit.

  • C5-Configuration: The (S)-configuration at the C5 position of the oxazolidinone (relative to the spiro center) is generally critical for antibacterial potency.

  • Spiro-THP Role: The THP ring acts as a lipophilic spacer that restricts the rotation of the "tail" region, potentially improving binding entropy.

Aldose Reductase Inhibition (Diabetes Complications)

Spiro-hydantoins and spiro-oxazolidinediones derived from THP are potent inhibitors of aldose reductase (ALR2).

  • Acidic Headgroup: For ALR2 inhibition, the imide proton (N-H) of the spiro-ring is essential for hydrogen bonding with the catalytic residues (Tyr48, His110) in the enzyme active site.

  • Lipophilic Pocket: The THP ring fits into the hydrophobic specificity pocket of the enzyme.

Data Summary: Comparative Potency
Derivative TypeTargetKey Substituent (R)Activity MetricRef
Spiro-Oxazolidinone S. aureus (MRSA)N-(3-F-4-morpholinophenyl)MIC: 2-4

g/mL
[1, 4]
Spiro-Oxazolidinedione Aldose Reductase6-Chloro (on fused benzo)IC

: 5-10 nM
[5]
Linear Control (Linezolid) S. aureus (MRSA)N/A (Morpholine tail)MIC: 1-4

g/mL
[4]

Advanced Experimental Workflow: In Vitro Validation

To validate the synthesized derivatives, the following workflow is mandatory.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Add 100

    
    L of inoculum to 96-well plates containing serial dilutions of the spiro-compound (Range: 64 
    
    
    
    g/mL to 0.125
    
    
    g/mL).
  • Incubation: 16-20 hours at 35°C.

  • Readout: The MIC is the lowest concentration with no visible growth.

Mechanistic Logic & Pathway Visualization

Understanding how the spiro-restriction influences binding is key to optimization.

SAR_Logic Core Spiro[THP-Oxazolidinone] Sub_N N-Aryl Substitution (Essential for Ribosome Binding) Core->Sub_N Sub_Spiro Spiro-THP Ring (Conformational Lock) Core->Sub_Spiro Sub_Chiral Chiral Center (C5) (Stereospecificity) Core->Sub_Chiral Effect_Bind High Affinity to 23S rRNA (P-site) Sub_N->Effect_Bind Pi-Stacking Sub_Spiro->Effect_Bind Entropy Reduction Effect_Stab Metabolic Stability (Blocked Oxidation) Sub_Spiro->Effect_Stab Steric Hindrance Sub_Chiral->Effect_Bind H-Bond Alignment Effect_Res Overcomes Linezolid Resistance (cfr gene) Effect_Bind->Effect_Res Optimized Fit

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing how structural modules of the spiro-scaffold translate to biological efficacy.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. PubMed. Available at: [Link]

  • Synthesis of spirocyclic tetrahydropyran derivatives by Prins cyclization. PMC. Available at: [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. Available at: [Link]

  • Spiro Oxazolidinedione Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimizing Allosteric Control: The Role of 1,8-dioxa-3-azaspiro[4.5]decan-2-one in Mutant IDH Inhibition

[1][2]

Executive Summary: The Spirocyclic Advantage

The targeting of mutant Isocitrate Dehydrogenase (mIDH1/2) represents a paradigm shift in precision oncology, moving from cytotoxic therapy to "differentiation therapy."[1][2] Central to this success is the development of allosteric inhibitors that lock the enzyme in a non-productive conformation.[1][2]

1,8-dioxa-3-azaspiro[4.5]decan-2-one is a critical pharmacophore in this domain.[1][2] Structurally, it represents a spiro-fused oxazolidinone-tetrahydropyran system.[1][2] Unlike flexible linear linkers, this spiro-scaffold rigidly positions hydrogen-bond donors/acceptors to engage the mIDH dimer interface while minimizing the entropic penalty of binding.[1][2]

This guide details the structural rationale, synthesis, and biological validation of this scaffold, positioning it as a superior bioisostere to the piperidine-based cores found in first-generation inhibitors (e.g., IDH305 analogs).[1][2]

Structural Biology & Mechanism of Action[2]

The Allosteric Challenge

Mutant IDH1 (typically R132H) gains a neomorphic activity, converting


(R)-2-hydroxyglutarate (2-HG)122

Inhibitors must bind to the allosteric pocket located at the dimer interface, distinct from the catalytic active site.[1][2] This binding induces a conformational change that disorders the regulatory segment, preventing the enzyme from adopting the catalytically active "closed" state.[2]

The Role of the 1,8-Dioxa Scaffold

The 1,8-dioxa-3-azaspiro[4.5]decan-2-one scaffold serves three distinct medicinal chemistry functions:

  • Conformational Locking: The spiro-carbon (C5 of the scaffold) acts as a rigid pivot.[1][2] It forces the oxazolidinone ring (Ring A) and the tetrahydropyran ring (Ring B) into a specific orthogonal orientation, perfectly mimicking the steric requirements of the allosteric pocket.

  • Bioisosterism (Pyran vs. Piperidine): Many early inhibitors utilized a piperidine ring.[1][2] Replacing the piperidine nitrogen with oxygen (creating the tetrahydropyran moiety of the 1,8-dioxa system) lowers the pKa, reduces lysosomotropic trapping, and improves metabolic stability by eliminating N-oxidation liabilities.[1][2]

  • H-Bond Networking: The carbamate functionality of the oxazolidinone ring acts as a dual H-bond acceptor/donor, engaging critical residues (e.g., Ser280 , Ile118 ) within the binding pocket.[1][2]

Pathway Visualization

The following diagram illustrates the mechanistic intervention of the scaffold within the IDH neomorphic pathway.

IDH_Mechanismcluster_inputsaKGα-KetoglutaratemIDHMutant IDH1(R132H Dimer)aKG->mIDHNADPHNADPHNADPH->mIDHComplexEnzyme-SubstrateComplexmIDH->ComplexCatalysisBlockedLocked InactiveConformationmIDH->BlockedConformationalRestrictionProduct(R)-2-Hydroxyglutarate(Oncometabolite)Complex->ProductReductionEpigeneticsTET2 InhibitionHypermethylationProduct->EpigeneticsPathogenesisInhibitor1,8-dioxa-3-azaspiro[4.5]decan-2-one(Scaffold)Inhibitor->mIDHAllosteric BindingBlocked->ComplexPrevents

Figure 1: Mechanism of Action.[1][2] The spiro-scaffold allosterically locks mIDH, preventing the formation of the catalytic complex and halting 2-HG production.[2]

Chemical Synthesis Protocol

The synthesis of 1,8-dioxa-3-azaspiro[4.5]decan-2-one requires constructing a spiro-oxazolidinone on a tetrahydropyran core.[1][2] The following protocol is a robust, self-validating method adapted for high purity.

Retrosynthetic Analysis
  • Target: 1,8-dioxa-3-azaspiro[4.5]decan-2-one[1][2][3]

  • Precursor: 4-amino-4-(hydroxymethyl)tetrahydro-2H-pyran[1][2]

  • Starting Material: Tetrahydro-4H-pyran-4-one[1][2]

Step-by-Step Methodology
Step 1: Bucherer-Bergs Spirocyclization

This step converts the ketone directly into a spiro-hydantoin intermediate.[1][2]

  • Reagents: Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol), (NH₄)₂CO₃ (28.8 g, 300 mmol), KCN (9.75 g, 150 mmol).[1][2]

  • Solvent: Ethanol/Water (1:1 v/v).[1][2]

  • Protocol:

    • Dissolve the ketone in 100 mL EtOH/H₂O.

    • Add ammonium carbonate and potassium cyanide carefully (Caution: HCN evolution).[2]

    • Heat to 60°C for 18 hours in a sealed pressure vessel.

    • Cool to 0°C. The spiro-hydantoin (1,3,8-triazaspiro[4.5]decane-2,4-dione derivative) will precipitate.[1][2]

    • Filter and wash with cold water.[2]

  • Validation: LC-MS should show [M+H]⁺ peak corresponding to the hydantoin.[2]

Step 2: Hydrolysis to Amino Acid
  • Reagents: 4M NaOH (aq).

  • Protocol:

    • Reflux the hydantoin intermediate in 4M NaOH for 24 hours.

    • This opens the ring to form the amino acid: 4-amino-tetrahydro-2H-pyran-4-carboxylic acid.[1][2]

    • Neutralize to pH 7 with HCl to precipitate or isolate via ion-exchange resin.[2]

Step 3: Reduction to Amino Alcohol
  • Reagents: LiAlH₄ (2.0 eq) in dry THF.

  • Protocol:

    • Suspend the amino acid in dry THF under Argon.

    • Add LiAlH₄ dropwise at 0°C.

    • Reflux for 4 hours.

    • Quench via Fieser workup (H₂O, 15% NaOH, H₂O).[1][2]

    • Filter and concentrate to yield 4-amino-4-(hydroxymethyl)tetrahydro-2H-pyran .

Step 4: Cyclization to 1,8-dioxa-3-azaspiro[4.5]decan-2-one
  • Reagents: Diethyl carbonate (DEC) or Carbonyldiimidazole (CDI), K₂CO₃ (cat).[1]

  • Protocol:

    • Dissolve the amino alcohol in anhydrous Toluene (or DMC).[2]

    • Add 1.2 eq of Diethyl Carbonate and 0.1 eq K₂CO₃.

    • Reflux with a Dean-Stark trap to remove ethanol.[1][2]

    • Monitor by TLC until the starting material disappears.[1][2]

    • Concentrate and recrystallize from EtOAc/Hexanes.[2]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the CH₂-OH broad singlet and the appearance of the carbamate proton (NH) at ~7.5-8.0 ppm.[2]

    • 13C NMR: Characteristic carbonyl peak at ~158 ppm (oxazolidinone C=O).[2]

Synthesis Workflow Diagram

Synthesis_FlowStartTetrahydro-4H-pyran-4-one(Starting Material)Step1Bucherer-Bergs Reaction(KCN, (NH4)2CO3)--> Spiro-HydantoinStart->Step1Step2Basic Hydrolysis(NaOH, Reflux)--> Amino AcidStep1->Step2Step3Reduction(LiAlH4, THF)--> Amino AlcoholStep2->Step3Step4Cyclization(Diethyl Carbonate/CDI)--> Formation of Ring AStep3->Step4Final1,8-dioxa-3-azaspiro[4.5]decan-2-one(Final Scaffold)Step4->Final

Figure 2: Synthetic route for the 1,8-dioxa scaffold utilizing a Bucherer-Bergs/Reduction/Cyclization sequence.[1][2][4][5][6][7]

Biological Evaluation Protocols

To validate the efficacy of inhibitors built on this scaffold, researchers must employ a dual-assay approach: measuring enzymatic inhibition (NADPH) and functional oncometabolite suppression (2-HG).[1][2]

Enzymatic Assay (NADPH Depletion)

This assay measures the consumption of NADPH as mIDH converts

12
  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 0.05% BSA, 1 mM DTT.

  • Enzyme: Recombinant IDH1 (R132H) homodimer (2-5 nM final).[1][2]

  • Substrates: NADPH (20 µM) and

    
    -KG (2 mM).[2]
    
  • Procedure:

    • Incubate enzyme + inhibitor (serial dilution) for 60 min (Pre-incubation is critical for allosteric inhibitors to induce the conformational change).[1][2]

    • Add substrates to initiate reaction.[1][2]

    • Monitor fluorescence (Ex 340 nm / Em 460 nm) for 30 minutes.

    • Data Analysis: Fit the linear slope to determine IC50.

Cellular 2-HG Quantification (LC-MS/MS)

This is the "Gold Standard" for validating cellular permeability and target engagement.[1][2]

  • Cell Line: HT-1080 (endogenous IDH1 R132C) or U87-MG engineered with IDH1 R132H.[1][2]

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with inhibitor for 48 hours.[1][2]

    • Extraction: Remove media, wash with PBS. Add 100 µL 80:20 Methanol:Water (-80°C) containing d5-2-HG internal standard.[2]

    • Centrifuge at 4,000g for 20 min. Collect supernatant.

    • LC-MS/MS Parameters:

      • Column: C18 Reverse Phase.[1][2]

      • Transition: 147.0 -> 129.0 m/z (2-HG).[1][2]

    • Metric: Calculate the 2-HG/Internal Standard ratio relative to DMSO control.

Comparative Data Summary

The table below highlights why the 1,8-dioxa (pyran) scaffold is often preferred over the 1-oxa-8-aza (piperidine) analog in optimized leads.

Feature1,8-dioxa scaffold (Pyran-based)Piperidine-based AnalogImpact on Drug Development
LogP (Lipophilicity) Lower (~0.5 - 1.[1][2]0)Higher (> 1.5)Improved solubility; reduced non-specific binding.[1][2]
pKa Neutral (Non-ionizable Ring B)[1]Basic (~8-9)Pyran avoids lysosomal trapping (lysosomotropism).[1][2]
Metabolic Stability HighModeratePiperidine N is prone to oxidation/N-dealkylation.[1][2]
H-Bond Capability Ether Oxygen (Acceptor)Amine (Donor/Acceptor)Ether O provides specific vector for water-mediated bonds.[1][2]

References

  • Dang, L., et al. (2009).[1][2] Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[2][8][9] Nature, 462(7274), 739–744.[2] [Link]

  • Popovici-Muller, J., et al. (2018).[1][2] Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers.[2] ACS Medicinal Chemistry Letters, 9(4), 300–305.[1][2] [Link][1]

  • Cho, Y. S., et al. (2017).[1][2] Discovery and structure-activity-relationship study of novel conformationally restricted indane analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5262-5266.[2] [Link]

  • PubChem. (n.d.).[1][2] 1,8-dioxa-3-azaspiro[4.5]decan-2-one Compound Summary. National Center for Biotechnology Information. [Link][1]

An In-depth Technical Guide to the Conformational Analysis of Spiro[4.5]decane-Based Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid three-dimensional architecture that allows for precise spatial orientation of functional groups. When incorporated with a carbamate moiety, these molecules present a unique set of conformational challenges and opportunities in drug design. This technical guide provides a comprehensive exploration of the conformational analysis of spiro[4.5]decane-based carbamates, integrating experimental and computational methodologies. We delve into the underlying principles of stereoelectronic effects, the practical application of advanced NMR techniques, and the predictive power of computational chemistry to offer a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Spiro[4.5]decane Carbamate Core

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in drug discovery due to their inherent structural rigidity and novelty. The spiro[4.5]decane framework, consisting of a cyclopentane ring fused to a cyclohexane ring, offers a robust and tunable platform for the development of therapeutic agents.[1][2][3] The incorporation of a carbamate group introduces a key functional handle that can engage in crucial hydrogen bonding interactions and influence physicochemical properties.[4][5] Understanding the conformational preferences of this combined scaffold is paramount for rational drug design, as the three-dimensional arrangement of atoms dictates molecular recognition and biological activity.

This guide will systematically dissect the conformational landscape of spiro[4.5]decane-based carbamates, providing both the theoretical foundation and practical protocols for their analysis.

Fundamental Conformational Principles

The overall conformation of a spiro[4.5]decane-based carbamate is a composite of the individual ring conformations and the rotational preferences around the carbamate bond.

Cyclohexane Ring Conformations

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. However, the presence of the spiro-fusion and substituents can influence the equilibrium between the two chair conformers. The energy difference between placing a substituent in an axial versus an equatorial position is quantified by its A-value.[6][7] For a carbamate group, the A-value is influenced by its size and the potential for intramolecular interactions.

Cyclopentane Ring Conformations

The cyclopentane ring is more flexible than the cyclohexane ring and can adopt several non-planar conformations, primarily the envelope and twist forms, which are close in energy. The specific conformation adopted is highly sensitive to the substitution pattern on the ring.

Carbamate Group Conformation and Stereoelectronic Effects

The carbamate functional group introduces a plane of rigidity due to the partial double bond character of the C-N bond, resulting from delocalization of the nitrogen lone pair into the carbonyl group.[4][8] This can lead to the existence of syn and anti rotamers. The rotational barrier around the C-N bond is a critical factor in the overall conformational profile.[8]

Furthermore, stereoelectronic effects, such as the anomeric effect, can play a significant role, especially when heteroatoms are present within the spirocyclic core.[9][10][11] The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent on a carbon adjacent to a heteroatom in a ring, a phenomenon driven by stabilizing hyperconjugative interactions.[10][12][13]

Experimental Approaches to Conformational Analysis

A combination of experimental techniques is often necessary to fully elucidate the conformational preferences of spiro[4.5]decane-based carbamates in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[14][15]

  • ¹H and ¹³C NMR: Chemical shifts and coupling constants provide initial insights into the local electronic environment and dihedral angles (via the Karplus equation), respectively.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments are indispensable for determining through-space proximity of protons.[16][17][18][19][20] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the nuclei, providing crucial information for establishing relative stereochemistry and conformational preferences.[20] For medium-sized molecules where the NOE may be close to zero, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is often the preferred experiment as the ROE is always positive.[16][17]

  • Sample Preparation: Dissolve 5-10 mg of the spiro[4.5]decane-based carbamate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for ¹H.

  • Parameter Optimization:

    • Acquire a standard ¹H spectrum to determine the spectral width.

    • Set the mixing time (spin-lock time) for the ROESY experiment. A typical starting value is 200-300 ms, which can be optimized based on the molecular weight of the compound.

  • Data Acquisition: Acquire the 2D ROESY spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using standard NMR software. Phase the spectrum and baseline correct in both dimensions.

  • Analysis: Identify cross-peaks which indicate protons that are close in space (< 5 Å). The volume of the cross-peaks can be integrated to provide semi-quantitative distance information.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[1][21] This technique offers precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystalline form. It is important to note that the solid-state conformation may not always be the most populated conformation in solution.

Computational Chemistry: A Predictive and Complementary Tool

Computational methods are essential for exploring the full conformational landscape and for rationalizing experimental findings.[22][23][24]

Conformational Search and Energy Minimization

A systematic or stochastic conformational search is the first step to identify all possible low-energy conformers. These initial structures are then subjected to geometry optimization using molecular mechanics (MM) or, for higher accuracy, quantum mechanics (QM) methods like Density Functional Theory (DFT).[21][23]

Density Functional Theory (DFT) Calculations

DFT has become a workhorse in computational chemistry for its balance of accuracy and computational cost.[25] By solving the Schrödinger equation with an approximate exchange-correlation functional, DFT can provide accurate geometries and relative energies of different conformers.[5][22]

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Dynamics or Monte Carlo) A->B C Clustering and Selection of Unique Conformers B->C D Geometry Optimization (DFT) (e.g., B3LYP/6-31G*) C->D E Frequency Calculation (Confirm minima, obtain thermochemistry) D->E F Single-Point Energy Refinement (Higher level of theory/larger basis set) E->F G Boltzmann Population Analysis F->G H Comparison with Experimental Data (NMR, X-ray) G->H

Caption: A typical workflow for the computational conformational analysis of spiro[4.5]decane-based carbamates.

Predicting NMR Parameters

A powerful application of DFT is the prediction of NMR chemical shifts and coupling constants. By calculating these parameters for each low-energy conformer and performing a Boltzmann-weighted average, one can compare the theoretical spectrum with the experimental one, providing a robust validation of the conformational model.[4][5]

Case Study: Conformational Equilibria of a Model Spiro[4.5]decane Carbamate

Let's consider a hypothetical N-aryl spiro[4.5]decan-1-yl carbamate. The primary conformational equilibrium will involve the two chair forms of the cyclohexane ring.

G cluster_0 Axial Carbamate cluster_1 Equatorial Carbamate a Axial Conformer b Equatorial Conformer a->b Ring Flip b->a

Caption: The ring-flip equilibrium between the axial and equatorial conformers of a substituted spiro[4.5]decane carbamate.

The relative populations of the axial and equatorial conformers will be governed by the A-value of the carbamate substituent and any additional non-covalent interactions. For instance, an axial carbamate may experience destabilizing 1,3-diaxial interactions with axial hydrogens on the cyclohexane ring. Conversely, specific intramolecular hydrogen bonds or other attractive interactions could stabilize the axial form.

Table 1: Calculated Relative Energies and Key Dihedral Angles for Axial and Equatorial Conformers

ConformerRelative Energy (kcal/mol)C-O-C-N Dihedral Angle (°)C-N-C(spiro)-C Dihedral Angle (°)
Equatorial0.00178.5-175.2
Axial1.25179.165.8

Energies calculated at the B3LYP/6-311+G(d,p) level of theory with solvent effects modeled using the PCM model for chloroform.

The computational data in Table 1 suggests a preference for the equatorial conformer, which is consistent with steric considerations. The dihedral angles provide further insight into the orientation of the carbamate group relative to the spirocyclic core.

Conclusion and Future Directions

The conformational analysis of spiro[4.5]decane-based carbamates is a multifaceted challenge that requires a synergistic approach, combining high-resolution experimental data with sophisticated computational modeling. A thorough understanding of the conformational landscape is a critical prerequisite for the successful design of novel therapeutic agents based on this promising scaffold. Future work in this area will likely involve the use of more advanced computational techniques, such as ab initio molecular dynamics, to capture the dynamic nature of these systems and their interactions with biological targets. The continued development of novel NMR experiments and the increasing accessibility of high-performance computing will undoubtedly further enhance our ability to unravel the complex conformational behavior of these and other medicinally relevant molecules.

References

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.
  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv.
  • Conformational behaviors of 1,7-dioxa-spiro[1][1]undecane and its dithia and diselena analogs in relation to the anomeric effect. ScienceDirect.

  • NOESY and ROESY. UCSD SSPPS NMR Facility.
  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
  • Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies.
  • A Computational Study of Lithium Carbamate Synthetic Intermedi
  • Spirolactams as conformationally restricted pseudopeptides: synthesis and conform
  • NOESY and ROESY. University of Mount Union.
  • Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1.
  • Stereoelectronic effects in carbamate carbonyl oxygen attack on halide. Chemistry Stack Exchange.
  • Synthesis of 6-oxa-Spiro[4.
  • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera.
  • Unusually Low Barrier to Carbamate C-N Rot
  • Comparative computational studies of "Spiro[4.5]dec-9-en-7-one" reaction mechanisms. Benchchem.
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
  • Theory Untangles Fascinating Properties of Spiro-Compounds.
  • A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts.
  • Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene. Scilit.
  • Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators.
  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.
  • Stereochemistry Information from NOESY/ROESY d
  • A synthetic and NMR conformational study of spiro cyclic qu
  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol.
  • Selected examples of spiro[4.5]decane compounds.
  • 5.4: NOESY Spectra. Chemistry LibreTexts.
  • Anomeric effect. Wikipedia.
  • NOESY and EXSY. University of Ottawa.
  • Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity.
  • A value. Wikipedia.
  • NMR Spectroscopy: a Tool for Conform
  • Stereoelectronic effects dictate molecular conformation and biological function of heterocyclic amides. PubMed.
  • VI. Summary. Chemistry LibreTexts.
  • Stereoelectronic Effects. YouTube.
  • The Anomeric Effect: It's Complic
  • 8-Methyl-4-morpholinoethyl-1-thia-4-aza-spiro-[4.5]decan-3-one. PubMed.
  • Cyclohexyl carbam
  • Anomeric Effect in Organic Chemistry.
  • Best‐Practice DFT Protocols for Basic Molecular Comput

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 1,8-dioxa-3-azaspiro[4.5]decan-2-one from 4-aminomethyl-tetrahydropyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1,8-dioxa-3-azaspiro[4.5]decan-2-one, a valuable spirocyclic carbamate scaffold in medicinal chemistry. The protocol details a robust and efficient method starting from the readily accessible 4-aminomethyl-tetrahydropyran-4-ol. The synthesis proceeds via an intramolecular cyclization facilitated by a phosgene equivalent, triphosgene, a safer and more manageable alternative to gaseous phosgene.[1][2][3][4] This application note elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and offers insights into process optimization and characterization of the final product.

Introduction

Spirocyclic scaffolds, such as the 1,8-dioxa-3-azaspiro[4.5]decane core, are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological target space. The incorporation of the tetrahydropyran motif is a common strategy in medicinal chemistry to enhance pharmacokinetic properties. The target molecule, 1,8-dioxa-3-azaspiro[4.5]decan-2-one, represents a key intermediate for the development of novel therapeutics.[5][6][7] This guide offers a detailed protocol for its synthesis, focusing on practical application and scientific rationale.

Reaction Principle and Mechanism

The synthesis of 1,8-dioxa-3-azaspiro[4.5]decan-2-one from 4-aminomethyl-tetrahydropyran-4-ol is a cyclization reaction that forms a cyclic carbamate. This transformation is achieved by reacting the starting material, which contains both a primary amine and a tertiary alcohol, with a carbonylating agent.

Choice of Carbonylating Agent:

Historically, highly toxic phosgene gas was a common reagent for such transformations.[8][9] However, due to significant safety concerns, solid and liquid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) and diphosgene are now preferred.[1][10][11] Triphosgene, a stable crystalline solid, is a safer and more convenient alternative, as one molar equivalent of triphosgene provides three molar equivalents of phosgene in situ.[10]

Reaction Mechanism:

The reaction proceeds in a stepwise manner:

  • Activation of Triphosgene: In the presence of a base, triphosgene is activated.

  • Nucleophilic Attack by the Amine: The primary amine of 4-aminomethyl-tetrahydropyran-4-ol acts as a nucleophile, attacking one of the carbonyl carbons of the activated triphosgene. This results in the formation of a carbamoyl chloride intermediate.

  • Intramolecular Cyclization: The tertiary hydroxyl group then undergoes an intramolecular nucleophilic attack on the carbamoyl chloride, displacing the chloride and forming the stable five-membered cyclic carbamate ring. A non-nucleophilic base is used to neutralize the HCl generated during the reaction.

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Solvents (Anhydrous) Apparatus Apparatus Setup (Flame-dried, N2 atmosphere) Start_Material Dissolve 4-aminomethyl- tetrahydropyran-4-ol and Base in DCM Apparatus->Start_Material Charge Reactor Cooling Cool to 0 °C Start_Material->Cooling Triphosgene_Addition Slowly Add Triphosgene Solution Cooling->Triphosgene_Addition Warm_to_RT Warm to Room Temp. & Stir Triphosgene_Addition->Warm_to_RT Quench Quench with Aqueous NaHCO3 Warm_to_RT->Quench Reaction Complete Extraction Extract with DCM Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization Isolated Product

Caption: Workflow for the synthesis of 1,8-dioxa-3-azaspiro[4.5]decan-2-one.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-aminomethyl-tetrahydropyran-4-ol≥98%Commercially AvailableStore under inert gas.
Triphosgene≥98%Commercially AvailableCaution: Highly toxic. Handle in a fume hood with appropriate personal protective equipment.[3]
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableDry over molecular sieves.
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

    • Maintain the reaction under a positive pressure of nitrogen throughout the experiment.

  • Charging the Reactor:

    • To the flask, add 4-aminomethyl-tetrahydropyran-4-ol (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

    • Add triethylamine (2.5 eq) to the solution.

  • Addition of Triphosgene:

    • In a separate dry flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. Extreme caution is advised when handling triphosgene. [3]

    • Cool the main reaction flask to 0 °C using an ice bath.

    • Slowly add the triphosgene solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate/Hexanes).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,8-dioxa-3-azaspiro[4.5]decan-2-one as a white solid.

Product Characterization

The identity and purity of the synthesized 1,8-dioxa-3-azaspiro[4.5]decan-2-one should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the spirocyclic structure.

  • ¹³C NMR: To confirm the carbon framework, including the characteristic carbonyl carbon of the carbamate.

  • MS (Mass Spectrometry): To determine the molecular weight of the product.

  • IR (Infrared Spectroscopy): To identify the characteristic stretching frequency of the carbamate carbonyl group (typically around 1700-1750 cm⁻¹).

Safety Precautions

  • Triphosgene is a highly toxic and corrosive substance. It should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3]

  • Anhydrous solvents are essential for the success of this reaction. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

  • The quenching step is exothermic and should be performed slowly and with cooling.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm to 30-40 °C.
Inactive triphosgene.Use a fresh bottle of triphosgene.
Low YieldMoisture in the reaction.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Sub-optimal stoichiometry.Re-optimize the equivalents of triphosgene and base.
Difficult PurificationPresence of byproducts.Adjust the chromatography gradient for better separation. Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,8-dioxa-3-azaspiro[4.5]decan-2-one. By employing the safer phosgene equivalent, triphosgene, this method offers a practical approach for researchers in medicinal chemistry and drug development to access this valuable spirocyclic scaffold. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis.

References

  • Various Approaches for the Synthesis of Organic Carbamates - ResearchGate. Available at: [Link]

  • US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents.
  • US8969550B2 - Process for the synthesis of cyclic carbamates - Google Patents.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions - PMC. Available at: [Link]

  • EP2447255A1 - Process for the synthesis of cyclic carbamates - Google Patents.
  • Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of carbamate derivatives. (a) Triphosgene, Et3N, CH2Cl2, 0 °C... - ResearchGate. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions. Available at: [Link]

  • DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available at: [Link]

  • US3784551A - 2-oxo-1,4-dioxa-8-azaspiro (4.5) decanes and related compounds.
  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives - Organic Chemistry Portal. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - SFERA - Unife. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. Available at: [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC. Available at: [Link]

  • CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product - Google Patents.
  • Tetrahydropyran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone - DOI. Available at: [Link]

Sources

Protocol for CDI-mediated spirocyclization of amino-alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Spirocyclic Carbamates via CDI-Mediated Cyclization

Executive Summary

Spirocyclic scaffolds are "privileged structures" in modern drug discovery, offering distinct 3D conformational restriction that improves metabolic stability and receptor selectivity compared to flat aromatic systems.[1] This guide details the protocol for synthesizing spiro-2-oxazolidinones from amino-alcohols using 1,1'-Carbonyldiimidazole (CDI) . Unlike phosgene (highly toxic) or triphosgene (hazardous handling), CDI offers a safer, "greener" activation pathway. However, its moisture sensitivity and the generation of imidazole byproducts require a strictly controlled protocol to ensure high yields and purity.

Mechanistic Foundation

Understanding the "Activation-Cyclization" sequence is critical for troubleshooting. The reaction proceeds through a nucleophilic acyl substitution mechanism.

  • Activation: The more nucleophilic amine attacks the carbonyl of CDI, displacing one imidazole unit. This forms an

    
    -acyl imidazole intermediate .
    
  • Cyclization: The hydroxyl group (acting as the second nucleophile) attacks the carbonyl of the intermediate.

  • Elimination: The second imidazole unit is displaced, closing the ring to form the thermodynamically stable spiro-oxazolidinone.

Key Insight: While the amine reacts kinetically faster, the cyclization step (alcohol attack) is often the rate-determining step (RDS). If the alcohol is sterically hindered (common in spiro systems), the intermediate may hydrolyze back to the starting material if moisture is present, or form oligomers.

Mechanism Start Amino-Alcohol (Substrate) Inter N-Acyl Imidazole (Intermediate) Start->Inter Nucleophilic Attack (NH2) CDI CDI (Reagent) CDI->Inter Transition Intramolecular Attack (OH) Inter->Transition Ring Closure Byprod Imidazole (By-product) Inter->Byprod -ImH Product Spiro-Oxazolidinone (Product) Transition->Product Transition->Byprod -ImH

Figure 1: Mechanistic pathway of CDI-mediated spirocyclization. The reaction is driven by the entropy of releasing two molecules of imidazole and CO₂ (if hydrolyzed).

Experimental Design & Critical Parameters

Before beginning bench work, the following parameters must be optimized for your specific substrate.

Solvent Selection
SolventSuitabilityNotes
DCM (Dichloromethane) HighPreferred. Excellent solubility for most organic substrates; easy workup.
THF (Tetrahydrofuran) ModerateGood for polar substrates. Must be anhydrous (inhibitor-free preferred).
MeCN (Acetonitrile) LowUse only if substrate is insoluble in DCM/THF. Can coordinate with intermediates.
DMF/DMSO AvoidHigh boiling points make removal difficult; imidazole removal becomes challenging.
Stoichiometry & Reagents
  • CDI: Use 1.2 – 1.5 equivalents . Excess is required to account for partial hydrolysis by trace moisture.

  • Base (Optional): For hindered alcohols, adding 0.1 eq of DMAP (4-Dimethylaminopyridine) or 1.0 eq of Et3N can catalyze the alcohol attack. For extremely unreactive alcohols, NaH (Sodium Hydride) may be required (see Troubleshooting).

Standard Operating Protocol (SOP)

Objective: Synthesis of a spiro[piperidine-4,5'-oxazolidin]-2'-one derivative. Scale: 1.0 mmol (adaptable).

Phase 1: Setup & Activation
  • Drying: Flame-dry a 25 mL round-bottom flask (RBF) under vacuum and backfill with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve 1.0 mmol of Amino-Alcohol in 10 mL of anhydrous DCM (

    
     concentration).
    
    • Note: High dilution (

      
      ) favors intramolecular cyclization over intermolecular oligomerization.
      
  • Temperature: Cool the solution to

    
      using an ice bath.
    
    • Why? Controlling the initial exotherm prevents decomposition of the labile CDI reagent.

Phase 2: Reaction
  • Addition: Add 1.2 mmol (195 mg) of CDI in one portion.

    • Observation: You will observe gas evolution (

      
      ).[2][3] Ensure the system is vented through a needle or bubbler.
      
  • Equilibration: Stir at

    
     for 30 minutes, then remove the ice bath and warm to Room Temperature (RT) .
    
  • Monitoring: Monitor by TLC or LCMS after 2 hours.

    • Target: Disappearance of amino-alcohol (

      
      ) and appearance of product (
      
      
      
      ).
    • Note: The intermediate (

      
      -acyl imidazole) may be visible on LCMS (
      
      
      
      ). If this persists, heat to reflux (
      
      
      ).
Phase 3: Workup (The "Self-Validating" Step)

The efficiency of this protocol relies on the chemical removal of imidazole without chromatography.

  • Quench: Add 5 mL of saturated

    
     solution.
    
  • The Acid Wash (Critical):

    • Transfer mixture to a separatory funnel.

    • Wash the organic layer twice with 10 mL of 0.5 M HCl (or 5% Citric Acid for acid-sensitive substrates).

    • Mechanism:[3][4][5][6][7][8] Imidazole (

      
      ) is protonated by the acid, becoming water-soluble imidazolium chloride. The neutral spiro-carbamate remains in the DCM layer.
      
  • Drying: Wash with brine, dry over

    
    , filter, and concentrate in vacuo.
    

Workflow Step1 1. Dissolve Substrate (Anhydrous DCM, 0°C) Step2 2. Add CDI (1.2 eq) Vent CO2 Step1->Step2 Step3 3. Warm to RT Monitor (2-4 hrs) Step2->Step3 Decision Complete? Step3->Decision Heat Heat to Reflux (40°C) Decision->Heat Intermediate Persists Wash 4. Acid Wash (0.5M HCl) *Removes Imidazole* Decision->Wash Yes Heat->Wash Final Concentrate & Dry (Pure Product) Wash->Final

Figure 2: Operational workflow emphasizing the critical Acid Wash step for purification.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Starting Material Remains CDI hydrolysis (wet solvent)Add another 0.5 eq of CDI. Ensure solvent is anhydrous.
Intermediate Stuck Poor nucleophilicity of -OHAdd DMAP (0.1 eq) or heat to reflux. If fails, use NaH (2.0 eq) in THF (stronger activation).
Oligomerization Concentration too highDilute reaction to 0.05 M . Add CDI slowly (dropwise solution).
Low Yield after Workup Product is acid-sensitiveReplace HCl wash with saturated

solution
. Imidazole complexes with Copper (turns blue) and stays in aqueous phase.

Safety & Handling

  • CDI Toxicity: CDI is corrosive and liberates imidazole. While less toxic than phosgene, it must be handled in a fume hood.

  • Pressure Hazard: The reaction generates

    
     gas. Never  seal the reaction vessel completely during the addition phase.
    
  • Moisture: CDI decomposes to imidazole and

    
     upon contact with water.[3] Store in a desiccator or glovebox.
    

References

  • Mechanistic Overview of CDI

    • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367.

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][9] Expert Opinion on Drug Discovery, 11(9), 831–840.

  • Protocol for Amino-Alcohol Cyclization

    • Fischer, C., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles.[7][10] Journal of Organic Chemistry, 71(11), 4147–4154.

  • Safety Data (CDI)

    • PubChem Compound Summary for CID 68099, 1,1'-Carbonyldiimidazole.

Sources

Application Note & Protocols: High-Throughput Synthesis of 4-Substituted 1,8-Dioxa-3-azaspiro[4.5]decan-2-one Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient synthesis of 4-substituted 1,8-dioxa-3-azaspiro[4.5]decan-2-one libraries. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its rigid three-dimensional structure and its presence in various biologically active molecules. The protocol herein leverages a robust and versatile synthetic strategy, enabling the generation of diverse compound libraries suitable for high-throughput screening in drug discovery programs. We detail the underlying reaction principles, provide a step-by-step protocol for a representative synthesis, and offer guidance on library diversification, troubleshooting, and characterization.

Introduction & Significance

Spirocyclic systems, particularly those incorporating heterocyclic motifs like oxazolidinones, are considered privileged structures in drug discovery. The 1,8-dioxa-3-azaspiro[4.5]decan-2-one core integrates a tetrahydropyran ring and an oxazolidinone ring through a spirocyclic carbon. This unique topology imparts conformational rigidity and a defined three-dimensional vectoral presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Libraries based on this scaffold have shown promise in the development of novel therapeutics, including agonists for muscarinic receptors and inhibitors of the mitochondrial permeability transition pore.[1][2] The ability to rapidly generate a library of analogues with diverse substituents at the 4-position is therefore a critical step in exploring the structure-activity relationship (SAR) of this promising scaffold.

The methodology presented here is designed for accessibility, efficiency, and adaptability, making it suitable for researchers in academic and industrial drug development settings.

Reaction Principle and Mechanism

The construction of the 4-substituted 1,8-dioxa-3-azaspiro[4.5]decan-2-one scaffold can be efficiently achieved through a multi-step sequence starting from commercially available materials. A key strategic approach involves an intramolecular cyclization of a suitable precursor.

A highly effective and convergent method is based on the Passerini three-component reaction (P-3CR).[3][4] This powerful multicomponent reaction combines a ketone, a carboxylic acid, and an isocyanide in a single step to form an α-acyloxy amide.[3][4] In our proposed synthesis, we adapt this principle by using a bifunctional starting material that allows for a subsequent intramolecular cyclization to form the desired spiro-oxazolidinone ring.

The key steps are:

  • Formation of a Cyanohydrin Intermediate: The reaction is initiated by the reaction of a ketone (Tetrahydro-4H-pyran-4-one) with an α-amino acid.

  • Isocyanide Insertion and Mumm Rearrangement: An isocyanide then undergoes α-addition to the intermediate. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield a stable α-acyloxy carboxamide derivative.

  • Deprotection and Intramolecular Cyclization: Subsequent deprotection of a nitrogen protecting group allows for a spontaneous or base-mediated intramolecular cyclization, where the nitrogen attacks the ester carbonyl to form the oxazolidinone ring, yielding the final spirocyclic product.

This approach is highly amenable to library synthesis as the diversity at the 4-position is directly derived from the choice of the α-amino acid used in the initial step.

Experimental Workflow Overview

The overall process, from starting materials to the purified compound library, is outlined below. This workflow is designed for parallel synthesis, allowing multiple analogues to be prepared simultaneously.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Multicomponent Reaction cluster_2 Step 3: Deprotection & Cyclization cluster_3 Step 4: Purification & Analysis A Tetrahydro-4H-pyran-4-one D One-Pot Passerini-type Reaction (Solvent, Temp Control) A->D B Protected α-Amino Acids (R-group diversity) B->D C Isocyanide (e.g., tert-Butyl isocyanide) C->D E Removal of N-Protecting Group (e.g., TFA for Boc) D->E Intermediate Product F Base-mediated Intramolecular Cyclization E->F G Parallel Purification (e.g., Flash Chromatography) F->G Crude Product Array H QC Analysis (LC-MS, NMR) G->H I Final Compound Library H->I G cluster_0 Input Diversity cluster_1 Core Reaction cluster_2 Output Library AA Array of N-Boc α-Amino Acids Core Parallel Passerini Reaction & Deprotection/Cyclization AA->Core R-group Variation Lib 4-Substituted Spiro Oxazolidinone Library Core->Lib

Sources

Application Note: Adaptive Solid-Phase Synthesis of Spiro-Oxazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro-oxazolidinone scaffolds represent a privileged structural class in medicinal chemistry, offering rigid three-dimensional functionality that enhances ligand-target specificity. These motifs are critical in the development of MDM2-p53 inhibitors and next-generation antimicrobials (e.g., Linezolid analogs).

This Application Note details a robust, modular solid-phase synthesis (SPS) protocol for generating spiro-oxazolidinone libraries. Unlike traditional solution-phase methods that suffer from difficult purifications of polar intermediates, this protocol utilizes a Resin-Bound Spiro-Epoxide Expansion strategy. By leveraging the Lewis-acid catalyzed cycloaddition of isocyanates to resin-immobilized spiro-epoxides, researchers can achieve high-purity scaffolds with diverse substitution patterns.

Key Advantages:

  • Modularity: Independent variation of the spiro-core and the

    
    -substituent.
    
  • Atom Economy: Convergent assembly using readily available ketones and isocyanates.

  • Purification: Filtration-based workup eliminates tedious column chromatography for intermediates.

Strategic Planning & Chemical Logic

The Synthetic Pathway

The synthesis hinges on the construction of a quaternary spiro-center directly on the solid support. We utilize a "Resin-Capture


 Functionalization 

Cyclization" logic.
  • Resin Anchoring: A ketone-bearing precursor (e.g., Isatin or Cyclohexanone derivative) is anchored to the resin.

  • Spiro-Epoxidation: The carbonyl group is converted to a spiro-epoxide using a sulfur ylide (Corey-Chaykovsky reaction). This is the critical step defining the spiro-architecture.

  • Regioselective Cycloaddition: A Lewis acid (LiBr complex) activates the epoxide oxygen, facilitating nucleophilic attack by an isocyanate. This opens the ring and closes the oxazolidinone in a single pot.

Resin & Linker Selection
  • Resin: Wang Resin (100-200 mesh, 1.0-1.2 mmol/g loading) is recommended. The hydroxyl linker allows for the attachment of carboxylic acid-functionalized ketone precursors via standard esterification.

  • Cleavage: 50% TFA/DCM. This ensures clean release of the final spiro-oxazolidinone without degrading the oxazolidinone ring, which is generally acid-stable.

Mechanistic Insight (The "Why")

The reaction between an epoxide and an isocyanate requires catalysis. We utilize a Lithium Bromide / Tributylphosphine Oxide (LiBr/Bu


PO)  complex.
  • Role of Li

    
    :  Coordinates to the epoxide oxygen, increasing electrophilicity.
    
  • Role of Br

    
    :  Acts as a nucleophile to open the epoxide (S
    
    
    
    2-like) at the less hindered carbon.
  • Role of Bu

    
    PO:  Solubilizes the inorganic salt in organic solvents (Toluene/DCM) required for resin swelling.
    

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Solid Support: Wang Resin (1.0 mmol/g).

  • Reagents: Isatin-5-carboxylic acid (or similar ketone), Trimethylsulfoxonium iodide (TMSI), Sodium Hydride (NaH), Various Isocyanates, Lithium Bromide (LiBr), Tributylphosphine oxide (Bu

    
    PO).
    
  • Solvents: Anhydrous DMF, DMSO, Toluene, DCM, THF.

Phase 1: Scaffold Anchoring (Ketone Loading)

Goal: Immobilize the ketone precursor onto the resin.

  • Swelling: Place 1.0 g of Wang resin in a fritted reaction vessel. Swell in DCM (10 mL) for 30 min. Drain.

  • Activation: Dissolve Isatin-5-carboxylic acid (3.0 equiv relative to resin loading) and DIC (3.0 equiv) in anhydrous DMF (10 mL). Stir for 10 min to form the active ester.

  • Coupling: Add the solution to the resin followed by DMAP (0.1 equiv). Agitate at room temperature (RT) for 12 hours.

  • Washing: Drain and wash resin: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).

  • QC Check: FT-IR should show a strong ester carbonyl stretch (~1720 cm

    
    ) and ketone stretch.
    
Phase 2: Spiro-Epoxide Formation

Goal: Convert the immobilized ketone into a spiro-epoxide.

  • Reagent Prep: In a separate dry flask, wash NaH (60% dispersion, 4.0 equiv) with hexane. Add dry DMSO (10 mL). Add TMSI (4.0 equiv) in portions. Stir at RT until gas evolution ceases and a clear solution (dimethyloxosulfonium methylide) forms (~30-60 min).

  • Reaction: Add the ylide solution to the resin-bound ketone.

  • Incubation: Agitate at 50°C for 4 hours. Note: Heating is crucial for sterically hindered ketones like Isatin.

  • Washing: Drain and wash extensively with anhydrous DMSO (3x) and THF (3x) to remove excess base.

    • Critical: Ensure the resin is strictly anhydrous before the next step. Wash with dry Toluene (3x).

Phase 3: Oxazolidinone Cycloaddition

Goal: Expand the epoxide ring with isocyanate to form the spiro-oxazolidinone.

  • Catalyst Preparation: Melt LiBr (0.1 equiv) and Bu

    
    PO (0.2 equiv) together in a vial at 140°C until a homogeneous complex forms. Dissolve this complex in dry Toluene (10 mL).
    
  • Addition: Add the catalyst solution to the resin-bound spiro-epoxide.

  • Reactant: Add the desired Isocyanate (R-NCO, 5.0 equiv).

  • Cyclization: Agitate the suspension at 80-90°C for 6-8 hours.

    • Caution: Use a pressure-rated vessel if using low-boiling isocyanates.

  • Washing: Drain hot (to prevent catalyst precipitation). Wash with warm Toluene (2x), DMF (3x), DCM (3x).

Phase 4: Cleavage and Isolation
  • Cleavage: Treat resin with 50% TFA in DCM (10 mL) for 2 hours at RT.

  • Collection: Filter the cleavage solution into a tared flask. Wash resin with DCM (2x).

  • Workup: Concentrate the filtrate under reduced pressure. Co-evaporate with ether to remove residual TFA.

  • Purification: The crude product is typically >85% pure. If necessary, purify via semi-prep HPLC or short silica plug.

Data Analysis & Visualization

Reaction Workflow Diagram

SPS_Spiro_Oxazolidinone Resin Wang Resin (OH-Linker) Step1 1. Scaffold Anchoring (Isatin-COOH + DIC) Resin->Step1 Intermediate1 Resin-Bound Ketone Step1->Intermediate1 Step2 2. Spiro-Epoxidation (TMSI / NaH / DMSO) Intermediate1->Step2 Intermediate2 Resin-Bound Spiro-Epoxide Step2->Intermediate2 Step3 3. Cycloaddition (R-NCO + LiBr/Bu3PO) Intermediate2->Step3 Ring Expansion FinalResin Resin-Bound Spiro-Oxazolidinone Step3->FinalResin Step4 4. Cleavage (50% TFA) FinalResin->Step4 Product Free Spiro-Oxazolidinone Scaffold Step4->Product

Caption: Figure 1. Step-wise solid-phase synthesis workflow for spiro-oxazolidinone assembly.

Mechanistic Pathway (Epoxide to Oxazolidinone)

Mechanism Epoxide Resin-Bound Spiro-Epoxide (Activated by Li+) Attack Nucleophilic Attack (Br- opens Epoxide) Epoxide->Attack Regioselective Opening Alkoxide Bromo-Alkoxide Intermediate Attack->Alkoxide Insertion Isocyanate Insertion (Reaction with Alkoxide) Alkoxide->Insertion + R-NCO Closure Intramolecular Cyclization (Displacement of Br-) Insertion->Closure Product Spiro-Oxazolidinone Closure->Product

Caption: Figure 2. Mechanistic cycle of the LiBr-catalyzed cycloaddition of isocyanates to epoxides.

Expected Yields & Troubleshooting Table
VariableConditionExpected ResultTroubleshooting
Resin Loading 1.0 mmol/g>95% CouplingIf low, double couple with HATU instead of DIC.
Epoxidation 50°C, 4hComplete Ketone ConversionIf incomplete, use fresh NaH. Ensure DMSO is anhydrous.
Cycloaddition 80°C, 8h>80% ConversionIf low yield, increase catalyst loading to 0.2 eq. Ensure Toluene is dry.
Purity (Crude) Post-TFA>85%Major impurity is often unreacted urea (wash resin better before cleavage).

References

  • Combinatorial Synthesis of Oxazolidinones

    • Title: Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates.[1]

    • Source: ACS Publications (Journal of Combin
    • URL:[Link]

  • Spiro-Epoxide Generation

    • Title: Ultrasound promoted greener synthesis of spiro[indole-3,5'-[1,3]oxathiolanes in water (Demonstr
    • Source: PubMed / Green Chemistry.
    • URL:[Link]

  • Biological Relevance (MDM2-p53)

    • Title: Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction.[2]

    • Source: PMC (N
    • URL:[Link]

  • Catalytic Mechanism

    • Title: Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex.[3]

    • Source: White Rose Research Online.[4]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving cyclization yield of hindered spiro-amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hindered Spiro-Amino Alcohol Cyclization

Introduction: The "Spiro" Paradox

Welcome, Colleague. You are likely here because your reaction is stalled. You are attempting to close a ring at a quaternary carbon (the spiro center), and standard protocols are failing.

In theory, the Thorpe-Ingold Effect (Gem-Dialkyl Effect) suggests that substituents on a carbon chain should accelerate cyclization by compressing the internal bond angle, forcing the reactive termini closer together.[1][2][3] However, in spiro-amino alcohol synthesis , this entropic advantage is often obliterated by the enthalpic penalty of steric clash in the transition state. The rigid spiro-scaffold prevents the "wiggle room" available in acyclic systems, often rendering standard


 trajectories inaccessible.

This guide provides troubleshooting for the three most common failure modes: Regioselectivity collapse (Epoxide Opening) , Steric Stalling (Mitsunobu) , and Elimination vs. Cyclization (


) .

Module 1: Strategic Pathway Selection

Before optimizing conditions, verify you are on the correct mechanistic path. Use this decision matrix to determine if your current strategy matches your substrate's steric profile.

G Start Start: Define Substrate Q1 Is the OH/Amine on the quaternary (spiro) carbon? Start->Q1 Method_A Method A: Epoxide Opening (Lewis Acid Catalysis) Q1->Method_A Yes (OH is 3°) Q2 Is the nucleophile sterically hindered? Q1->Q2 No (OH is 2°/1°) Method_B Method B: Stepwise Activation (Mesylate/Triflate + Ag) caption Figure 1: Strategic Decision Matrix for Spiro-Cyclization Pathways Method_C Method C: Modified Mitsunobu (High pKa Acid / ADDP) Q2->Method_B Yes (Secondary Amine) Q2->Method_C No (Primary Amine)

Module 2: Troubleshooting Epoxide Opening

The Issue: You are reacting an amine with a spiro-epoxide. The amine attacks the wrong carbon (the less hindered one), or the reaction is sluggish due to the quaternary center's bulk.

Mechanism: Standard basic conditions favor


 attack at the least hindered carbon. To form spiro-cycles where the alcohol ends up on the quaternary center, you often need attack at the more hindered carbon.

Protocol Adjustment: The Lewis Acid Switch Switch from basic/thermal conditions to Lewis Acid Catalysis . Lewis acids coordinate to the epoxide oxygen, increasing positive charge density on the more substituted carbon (electronic control), favoring attack there despite steric hindrance.

ParameterStandard Condition (Avoid)High-Yield Condition (Adopt) Why?
Catalyst None / Basic (

)

(10 mol%)
or

(saturated)
Lanthanides coordinate tightly to epoxide oxygen, activating the hindered carbon.
Solvent MeOH / EtOHAcetonitrile (MeCN) or HFIP Protic solvents compete with the epoxide for the catalyst. MeCN is non-coordinating; HFIP stabilizes the transition state.
Temperature RefluxMW (Microwave) 100-120°C Forcing conditions are required to overcome the activation energy of the quaternary center.

Expert Tip: If using


, use "solvent-free" or highly concentrated diethyl ether (5.0 M). The high concentration of Lithium ions acts as a "super-Lewis acid" medium.

Module 3: Troubleshooting Mitsunobu Cyclization

The Issue: You are attempting to dehydrate a secondary amino-alcohol to close the ring. The reaction turns dark, triphenylphosphine oxide (


) forms, but the starting material remains or eliminates.

The Cause: In hindered spiro-systems, the bulky phosphine reagent (


) cannot form the critical alkoxyphosphonium intermediate, or the amine cannot access the backside of that intermediate for displacement.

Troubleshooting Protocol:

Q: Is the reaction stalling at the intermediate?

  • Diagnosis:

    
     NMR shows only betaine signal, no alkoxyphosphonium.
    
  • Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
     (Tributylphosphine) . 
    
    
    
    is smaller and more nucleophilic than
    
    
    , allowing it to activate hindered alcohols.

Q: Is the nucleophile too weak?

  • Diagnosis: Alkoxyphosphonium forms, but no cyclization occurs.

  • Fix: If your nucleophile is an amide/sulfonamide, add 4-Nitrobenzoic acid as a co-nucleophile/shuttle, or switch to Tsunoda’s Reagent (CMMP) which handles higher

    
     nucleophiles (up to 24).
    

Mitsunobu Step1 1. Betaine Formation (DEAD + PPh3) Step2 2. Alcohol Activation (Steric Choke Point) Step1->Step2 Fails if OH is too hindered Step3 3. Ring Closure (SN2 Backside Attack) Step2->Step3 Fails if Ring Strain > 25 kcal/mol Workaround Solution: Use PBu3 (Smaller Phosphine) Step2->Workaround If Stalled Workaround->Step3 caption Figure 2: Mitsunobu Failure Points in Hindered Systems

Module 4: The "Nuclear Option" (Stepwise Activation)

When concerted reactions (Mitsunobu) fail due to extreme steric crowding at the spiro-center, you must decouple the activation step from the cyclization step.

Protocol: Sulfonate Activation with Silver Assistance

  • Activation: Convert the hindered alcohol to a Mesylate (Ms) or Triflate (Tf) .

    • Note: If MsCl fails, use Triflic Anhydride (

      
      )  and Pyridine at -78°C. The Triflate is a "hyper-nucleofuge" (leaving group ability 
      
      
      
      Tosylate).
  • Cyclization: Isolate the intermediate (if stable) or proceed in one pot.

  • The Secret Weapon: Add Silver Triflate (AgOTf) or Silver Carbonate (

    
    ) .
    
    • Mechanism:[4][5][6][7][8][9][10][11] The Silver cation (

      
      ) has a high affinity for halides/sulfonates (halophilicity). It coordinates to the leaving group, pulling it off and forcing the formation of the cationic transition state, effectively lowering the barrier for the amine to snap shut.
      

Warning: This method pushes the mechanism towards


. If your spiro-center is chiral, you risk racemization. Check ee% immediately after this step.

FAQ: Common Scenarios

Q: My product is eliminating (forming an alkene) instead of cyclizing. Why? A: This is the classic "Basic Elimination" problem. Your base is acting as a Brønsted base (removing a proton) rather than a nucleophile.

  • Fix: Remove strong external bases. Use high dilution (0.01 M) to favor intramolecular reaction over intermolecular polymerization. Switch to a non-basic polar aprotic solvent like Nitromethane or Sulfolane to stabilize the transition state without promoting elimination.

Q: I am trying to form a spiro-morpholine, but the yield is <10%. A: Morpholine formation via epoxide opening is notoriously difficult due to the reversibility of the ring closure.

  • Fix: Use the "Tandem Strategy." React the amino-alcohol with Chloroacetyl chloride to form the amide-chloride, then cyclize with NaH (forming the lactam), and finally reduce the lactam with

    
     or 
    
    
    
    . The amide formation is kinetically much faster than ether closure.

Q: Can I use the Thorpe-Ingold effect to my advantage here? A: Only if you add bulk adjacent to the reaction center, not at the reaction center. Adding gem-dimethyl groups on the tether (the chain connecting the amine and alcohol) can compress the angle and force the reactive ends together, overcoming the steric bulk of the spiro-center.[12]

References

  • Mitsunobu Inversion of Sterically Hindered Alcohols.

    • Source: Organic Syntheses, Coll. Vol. 10, p.204 (2004).
    • Relevance: Protocol for using 4-nitrobenzoic acid to improve yields in hindered systems.[13]

    • URL:[Link]

  • Thorpe-Ingold Effect in Cycliz

    • Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). J. Chem. Soc., Trans.
    • Relevance: Foundational theory on bond angle compression and cyclization rates.[12]

    • URL:[Link]

  • Lewis Acid C

    • Source:Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides.[14] ResearchGate / Catalysis Surveys.

    • Relevance: Validates the use of metal trifl
    • URL:[Link]

  • Mitsunobu Reaction Mechanism & Troubleshooting.

    • Source:Chemistry Steps: The Mitsunobu Reaction.
    • Relevance: Detailed breakdown of the betaine intermedi
    • URL:[Link]

Sources

Technical Support Center: Solubility Enhancement of Drug Candidates Using Spiro[4.5]decane Cores

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[4.5]decane cores to enhance drug candidate solubility. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges and unlock the full potential of this valuable chemical scaffold.

Introduction: The "Escape from Flatland" and the Role of Spiro[4.5]decane

In modern drug discovery, a significant portion of new chemical entities (NCEs) suffer from poor aqueous solubility, a major hurdle that can terminate development due to compromised bioavailability.[1][2] The trend towards more lipophilic and planar molecules, often arising from high-throughput screening hits, exacerbates this problem.[3] The incorporation of three-dimensional (3D) scaffolds is a key strategy to "escape from flatland," and spirocycles are exemplary tools for this purpose.[4]

The spiro[4.5]decane core, with its rigid, non-planar structure, is particularly effective. By introducing a spirocyclic moiety, you disrupt the planarity and symmetry of a molecule.[5] This structural disruption hinders efficient crystal lattice packing, which can lead to a lower crystal lattice energy and, consequently, an increase in aqueous solubility.[5][6] Spiro-containing systems increase the fraction of sp3-hybridized carbons (Fsp3), a property correlated with improved clinical success, by modulating physicochemical properties like solubility and metabolic stability.[4]

This guide is designed to address the practical issues you may encounter when applying this strategy.

Frequently Asked Questions (FAQs)

Q1: How exactly does a spiro[4.5]decane core enhance solubility?

The primary mechanism is the disruption of the crystal lattice. For a compound to dissolve, energy is required to overcome the forces holding the molecules together in a solid crystal (crystal lattice energy).[5][6] Flat, planar molecules can stack efficiently, like plates, leading to strong intermolecular interactions and high lattice energy. The rigid, 3D structure of the spiro[4.5]decane core introduces a "kink" or a bulky, non-planar element into the molecule.[7] This makes it difficult for the molecules to pack tightly in a crystal, reducing the lattice energy that must be overcome for dissolution and thereby increasing solubility.[5]

cluster_0 Planar Molecules (Low Solubility) cluster_1 Spiro[4.5]decane Derivatives (Enhanced Solubility) p1 Molecule A p2 Molecule A p1->p2 p3 Molecule A p2->p3 p4 Molecule A p3->p4 label_a Efficient Crystal Packing (High Lattice Energy) s1 Molecule A + Spiro Core s2 Molecule A + Spiro Core s3 Molecule A + Spiro Core s4 Molecule A + Spiro Core label_b Disrupted Crystal Packing (Lower Lattice Energy) start

Caption: Mechanism of solubility enhancement by spiro-cores.

Q2: What is the difference between kinetic and thermodynamic solubility? Which one should I trust?

This is a critical distinction. Misinterpreting these values is a common pitfall.[8][9]

  • Kinetic Solubility is typically measured in high-throughput screens. It involves dissolving the compound in an organic solvent (like DMSO), then adding it to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[10][11] This method is fast but often overestimates solubility because the compound may precipitate as a less stable, amorphous solid, which is more soluble than the stable crystalline form.[8][9]

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[3][12] The concentration of the dissolved compound in the saturated solution is the thermodynamic solubility. This value reflects the solubility of the most stable crystalline form and is more relevant for predicting in-vivo behavior.[3][9]

Recommendation: Use kinetic solubility for initial rank-ordering of compounds in early discovery. However, for lead optimization and any critical decision-making, thermodynamic solubility data is more reliable and should be prioritized .[3][9]

Q3: Can the stereochemistry of the spiro[4.5]decane core impact solubility?

Absolutely. Different diastereomers or enantiomers of a drug can have distinct physicochemical properties, including solubility and melting point, because they pack differently in a crystal lattice.[13][14] If your synthesis produces a mixture of stereoisomers, you may observe inconsistent solubility results.[15] It is crucial to either isolate single stereoisomers for testing or, at a minimum, characterize the isomeric ratio in your batch to ensure reproducibility.

Troubleshooting Guide

Problem 1: My new spiro[4.5]decane derivative shows poor aqueous solubility (<10 µM) in my initial screen. I thought the spiro-core was supposed to help.

This is a common issue. The spiro-core provides a propensity for improved solubility, but it is not a guarantee. Here is a step-by-step troubleshooting workflow:

Step 1: Verify the type of solubility measured.

  • Question: Was this a kinetic or thermodynamic measurement?

  • Rationale: High-throughput screens often measure kinetic solubility.[10] A low kinetic solubility value is a significant flag. However, if you have a high kinetic value but low thermodynamic solubility, it suggests your compound may be forming a supersaturated amorphous solution that quickly crashes out into a less soluble crystalline form.[8][9]

  • Action: If you only have kinetic data, perform a thermodynamic solubility measurement (see Protocol 1) to determine the true equilibrium solubility.[3]

Step 2: Assess the solid-state properties of your compound.

  • Question: Is your compound crystalline or amorphous? Have you observed different crystal forms (polymorphs)?

  • Rationale: The solubility value is intrinsically linked to the solid form being measured.[3] Amorphous material is generally more soluble than crystalline material.[16] Furthermore, different polymorphs of the same compound can exhibit vastly different solubilities.[17][18]

  • Action: Use techniques like Polarized Light Microscopy, Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC) to characterize the solid form of your material before and after the solubility experiment. The presence of sharp peaks in PXRD indicates crystallinity.

Step 3: Check the purity of your compound.

  • Question: How pure is the sample? Could there be insoluble impurities?

  • Rationale: Even small amounts of highly insoluble impurities can lead to an underestimation of solubility, as they will not dissolve and may even act as seeds for precipitation.[19] Conversely, highly soluble impurities can lead to an overestimation.

  • Action: Re-purify the compound using chromatography or recrystallization. Confirm purity (>95%) by LC-MS and NMR. Re-measure the solubility with the purified material.

Step 4: Evaluate the pH-solubility profile.

  • Question: Does your molecule have ionizable groups (e.g., amines, carboxylic acids)?

  • Rationale: The solubility of ionizable compounds is highly pH-dependent.[11] Basic compounds are more soluble at low pH, while acidic compounds are more soluble at high pH. The spiro[4.5]decane core is often introduced as a diamine scaffold, making the resulting molecule basic.[20]

  • Action: Measure the thermodynamic solubility at different pH values (e.g., pH 2.0, 6.5, 7.4) to generate a pH-solubility profile. This will inform which pH is optimal and whether salt formation is a viable strategy.

Caption: Troubleshooting workflow for low solubility.

Problem 2: My compound's intrinsic solubility is still too low for my desired dose. What are the next steps?

If you have optimized the intrinsic solubility by confirming you have the most soluble (and stable) form, the next step is to explore formulation strategies.

  • Salt Formation: If your compound has a suitable pKa (for bases, pKa > 7; for acids, pKa < 5), salt screening is often the most effective and common method to significantly increase solubility and dissolution rate.[16][21][22] A "cascade approach" to screening can save time by eliminating non-viable salts early.[21]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in an amorphous state within a polymer matrix.[23] This overcomes the crystal lattice energy entirely, often leading to supersaturated solutions that can greatly enhance absorption.[16][23] However, these systems can be physically unstable and may recrystallize over time.

  • Lipid-Based Formulations: For highly lipophilic ('grease-ball') compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[17][24] The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption.[17]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which enhances the rate of dissolution according to the Noyes-Whitney equation.[17] This is most effective for "brick-dust" compounds (high melting point, low solubility) where dissolution rate, not intrinsic solubility, is the limiting factor.[25]

Strategy Mechanism Best For Potential Issues
Salt Formation Ionization at a given pH, increasing aqueous affinity.Ionizable compounds with suitable pKa.Can be hygroscopic; risk of converting back to free base/acid in the GI tract.
Amorphous Solid Dispersions (ASDs) Overcomes crystal lattice energy by creating a non-crystalline form.[16]Compounds with high crystal lattice energy ("brick dust").Physical instability (recrystallization); potential for chemical degradation.[16][23]
Lipid-Based Formulations Solubilizes the drug in a lipid carrier, bypassing aqueous dissolution.Highly lipophilic compounds ("grease ball").Potential for GI side effects; complexity of formulation.
Particle Size Reduction Increases surface area to accelerate dissolution rate.[17]"Brick dust" compounds where dissolution rate is the limiting factor.Does not increase thermodynamic solubility; risk of particle agglomeration.[25]

Problem 3: I am observing significant batch-to-batch variability in my solubility measurements.

This issue almost always points to inconsistencies in the solid form of the material.

  • Cause 1: Polymorphism. The final purification step (e.g., recrystallization or chromatography) may be yielding different crystal forms depending on minor variations in solvent, temperature, or evaporation rate.[18]

  • Solution: Develop a robust crystallization procedure and use PXRD to confirm the polymorphic form of each batch before testing.

  • Cause 2: Solvate/Hydrate Formation. Your compound may be crystallizing with trapped solvent (solvate) or water (hydrate) molecules. These forms have different crystal lattices and thus different solubilities.[26]

  • Solution: Use Thermogravimetric Analysis (TGA) to check for the presence of bound solvent. If a hydrate is forming, control the humidity during storage and handling.

  • Cause 3: Inconsistent Stereochemistry. If your synthesis is not stereoselective, the ratio of diastereomers may vary between batches, leading to different overall solubility.[15]

  • Solution: Use chiral chromatography to determine the diastereomeric ratio of each batch. Aim to develop a stereoselective synthesis or a robust purification method to isolate a single stereoisomer.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

  • Preparation:

    • Calibrate an analytical balance and prepare phosphate-buffered saline (PBS) at the desired pH (e.g., 7.4). Filter the buffer through a 0.22 µm filter.

    • Ensure the compound is of high purity (>95%) and its solid form is characterized (e.g., by PXRD).

  • Sample Addition:

    • Weigh approximately 2 mg of the solid compound into a glass vial. This amount should be in excess of what is expected to dissolve.

    • Add 1 mL of the filtered PBS to the vial.

  • Equilibration:

    • Seal the vial securely.

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[3][12] A 48-hour time point can be included to confirm equilibrium has been achieved (i.e., the concentration does not change between 24 and 48 hours).

  • Sample Separation:

    • After equilibration, allow the vials to stand for 30 minutes for excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. The first few drops should be discarded to saturate the filter.

  • Quantification:

    • Prepare a standard curve of the compound in the appropriate solvent (e.g., acetonitrile/water).

    • Dilute the filtered supernatant into the linear range of the standard curve.

    • Analyze the diluted sample and standards by a validated HPLC-UV or LC-MS method.

    • Calculate the concentration in the original supernatant. This value is the thermodynamic solubility.

  • Solid Phase Analysis:

    • Recover the remaining solid from the vial, dry it, and re-analyze by PXRD and DSC to confirm if any phase transition occurred during the experiment.[3]

cluster_workflow Shake-Flask Solubility Workflow Step1 1. Add excess solid compound to buffer Step2 2. Agitate for 24-48h at constant temp Step1->Step2 Step3 3. Allow to settle, then filter supernatant Step2->Step3 Step4 4. Dilute filtrate and analyze by HPLC/LC-MS Step3->Step4 Step6 6. Analyze remaining solid by PXRD/DSC Step3->Step6 Step5 5. Calculate concentration vs. standard curve Step4->Step5

Caption: Workflow for thermodynamic solubility measurement.

Protocol 2: General Synthesis - Amide Coupling of a Spiro[4.5]decane Amine

This protocol describes a general method for attaching a commercially available spirodiamine scaffold to a parent molecule containing a carboxylic acid.

  • Acid Activation:

    • Dissolve the parent molecule (containing a carboxylic acid) (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

    • Add a peptide coupling reagent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each).

    • Add a non-nucleophilic base such as DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition:

    • In a separate flask, dissolve the mono-Boc-protected diazaspiro[4.5]decane (1.0 eq) in the same anhydrous solvent.

    • Add the amine solution dropwise to the activated acid mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if required):

    • Dissolve the purified, Boc-protected product in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture under reduced pressure to remove the acid and solvent, yielding the final product, often as a salt.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-51.
  • Costantino, L., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 105-117.
  • Alsenz, J., & Kansy, M. (2012).
  • Bienta. (n.d.). Aqueous Solubility Assay. Bienta Contract Research Services.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
  • Al-Achi, A., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Kumar, S., & Singh, P. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Drug Delivery & Therapeutics.
  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthesis and characterisation of optically active spiro[4.5]decanes. RSC Publishing.
  • BenchChem. (2025). The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. BenchChem.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • MDPI. (2025).
  • Google Patents. (1991). EP0479631B1 - Spiro[10][11]decane derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • ResearchGate. (2022). Strategy for synthesis of 2-amino-spiro[4.5]decane-6-ones.
  • Quora. (2018). What are the errors that can occur in determining the solubility of a substance?. Quora.
  • Scilit. (1972). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene. Scilit.
  • Journal of Molecular Structure. (2025).
  • PubMed. (2025).
  • Challenges in Secondary Analysis of High Throughput Screening D
  • Drug Development & Delivery. (2024). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Drug Development & Delivery.
  • PubMed. (2022).
  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific.
  • ResearchGate. (n.d.). Polymorphism in the pharmaceutical industry | Request PDF.
  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare.
  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI.
  • Drug Development & Delivery. (2023).
  • International Journal of Pharmaceutical Chemistry and Analysis. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • European Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review.
  • ResearchGate. (n.d.). Representative bioactive compounds containing the spiro[4.5]decane moiety.
  • Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility.
  • Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • University of Leeds. (n.d.). Control of polymorphism, crystal size and habit in pharmaceuticals.
  • Chemenu. (n.d.). Spiro Compounds. Chemenu.
  • RJPT. (2013). Technologies to Counter Poor Solubility Issues: A Review. RJPT.
  • ResearchGate. (2019). (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.
  • PubMed Central (PMC). (n.d.). Polymorphism in Solid Dispersions. NIH.
  • PubMed Central (PMC). (n.d.). Stereochemistry in Drug Action. NIH.
  • MDPI. (2023).
  • White Rose Research Online. (2022). Exploring the CSD Drug Subset: An Analysis of Lattice Energies and Constituent Intermolecular Interactions for the Crystal Structures of Pharmaceutical.
  • PubMed Central (PMC). (n.d.). Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit. NIH.
  • International Journal of Pharmaceutical Sciences. (2024).
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Synergy Publishers. (n.d.). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs.
  • MedChemComm. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing.

Sources

Validation & Comparative

The Spirocyclic Shield: A Comparative Guide to Enhancing Carbamate Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of efficacious and durable therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A primary objective is to design molecules that can withstand the body's metabolic machinery long enough to exert their therapeutic effect. The carbamate functional group, a common motif in drug candidates, is often susceptible to enzymatic degradation, primarily through hydrolysis by esterases and oxidation by cytochrome P450 (CYP) enzymes.[1][2] This guide provides an in-depth comparison of the metabolic stability of spirocyclic carbamates versus their acyclic counterparts, supported by experimental data, to arm researchers with the insights needed to design more robust drug candidates.

The Challenge of Carbamate Metabolism

Carbamates are structurally related to amides and esters and are valued for their ability to act as peptide bond surrogates and participate in crucial hydrogen bonding interactions with biological targets.[3] However, their susceptibility to hydrolysis by carboxylesterases and oxidation by CYPs can lead to rapid clearance, poor pharmacokinetic profiles, and ultimately, therapeutic failure.[1] Strategies to mitigate these metabolic pathways are therefore of paramount importance in drug discovery.

One powerful strategy is the introduction of conformational constraints to shield the vulnerable carbamate linkage from enzymatic attack. Spirocycles, with their rigid three-dimensional frameworks, are emerging as a superior tactic for achieving this goal.[4] By locking the conformation of the molecule, a spirocyclic scaffold can sterically hinder the approach of metabolic enzymes, thereby enhancing metabolic stability.[4]

Assessing Metabolic Stability: In Vitro Methodologies

To empirically compare the metabolic fates of different chemical entities, two primary in vitro assays are routinely employed in drug discovery: the liver microsomal stability assay and the plasma stability assay.

Human Liver Microsomal (HLM) Stability Assay

This assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolic enzymes, particularly the CYP450 superfamily, which are abundant in liver microsomes.[5][6] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint).

  • Preparation of Reagents:

    • Pooled Human Liver Microsomes (HLM) are thawed at 37°C.

    • A working solution of HLM is prepared by diluting the stock to 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • A 1 mM solution of the cofactor NADPH is prepared in the same phosphate buffer.

    • Test compounds are prepared as 1 mM stock solutions in DMSO. A working solution (e.g., 10 µM) is made by diluting the stock in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, the HLM working solution is pre-warmed to 37°C.

    • The test compound working solution is added to the HLM solution to achieve a final concentration of 1 µM.

    • The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

    • The plate is incubated at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Interpretation:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • The half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis HLM Thaw & Dilute HLM (1 mg/mL) Pre_Incubate Pre-warm HLM & Test Compound at 37°C HLM->Pre_Incubate NADPH Prepare NADPH (1 mM) Initiate Initiate Reaction with NADPH NADPH->Initiate Test_Cmpd Prepare Test Compound (1 µM) Test_Cmpd->Pre_Incubate Pre_Incubate->Initiate Time_Points Take Aliquots at 0, 5, 15, 30, 60 min Initiate->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t1/2 and CLint Plot->Calculate

Workflow for the Human Liver Microsomal Stability Assay.
Plasma Stability Assay

This assay evaluates a compound's stability in the presence of plasma enzymes, such as esterases and amidases, which can hydrolyze susceptible functional groups.[3][7][8] It is particularly relevant for prodrugs designed to be activated in the bloodstream and for identifying liabilities early in discovery.

  • Preparation of Reagents:

    • Pooled human plasma is thawed at 37°C.

    • Test compounds are prepared as 1 mM stock solutions in DMSO. A working solution is made by diluting the stock in a suitable buffer.

  • Incubation:

    • The test compound is added to the plasma to a final concentration of 1 µM and incubated at 37°C.

  • Time-Point Sampling and Quenching:

    • Aliquots are removed at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

    • The reaction is terminated by adding ice-cold acetonitrile with an internal standard to precipitate plasma proteins.

  • Analysis:

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Data Interpretation:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The half-life (t1/2) is determined from the degradation curve.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Plasma Thaw Human Plasma Incubate Incubate Compound in Plasma at 37°C Plasma->Incubate Test_Cmpd Prepare Test Compound (1 µM) Test_Cmpd->Incubate Time_Points Take Aliquots at 0, 15, 30, 60, 120 min Incubate->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate % Remaining and t1/2 LCMS->Calculate

Workflow for the Plasma Stability Assay.

Comparative Analysis: Spirocyclic vs. Acyclic Analogs

A compelling example of the impact of spirocyclization on metabolic stability comes from the development of Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists for the treatment of obesity. In a study by Johansson et al., a lead compound containing a morpholine ring was identified as having suboptimal metabolic stability. To address this, the morpholine was replaced with a spirocyclic 2-oxa-6-azaspiro[3.3]heptane moiety.

CompoundStructureHuman Liver Microsomes CLint (µL/min/mg)
Acyclic/Monocyclic Analog (Structure containing a morpholine ring)56
Spirocyclic Analog (Structure containing a 2-oxa-6-azaspiro[3.3]heptane ring)< 5

Data extracted and adapted from Johansson et al., J. Med. Chem. 2016.[2]

The experimental data clearly demonstrates a dramatic improvement in metabolic stability upon introduction of the spirocyclic scaffold. The intrinsic clearance in human liver microsomes was reduced from 56 µL/min/mg for the morpholine-containing compound to less than 5 µL/min/mg for its spirocyclic counterpart, representing at least a 10-fold increase in metabolic stability.

The Mechanism of Spirocyclic Stabilization

The enhanced stability of the spirocyclic carbamate can be attributed to the principle of conformational constraint and steric shielding.

  • Acyclic/Monocyclic Carbamates : These molecules possess a higher degree of conformational flexibility. The bonds around the carbamate group can rotate, allowing the molecule to adopt multiple conformations. Some of these conformations will inevitably present the carbamate linkage in an orientation that is highly accessible to the active site of metabolic enzymes like CYPs and esterases.

  • Spirocyclic Carbamates : The spirocyclic framework locks the molecule into a more rigid, defined three-dimensional shape. This rigidity can orient bulky substituents in a manner that sterically shields the carbamate group, acting as a physical barrier that prevents the metabolic enzymes from accessing and cleaving the labile bond. This "spirocyclic shield" is a powerful tool for rationally designing metabolically robust molecules.

G Mechanism of Enhanced Metabolic Stability cluster_acyclic Acyclic/Monocyclic Carbamate cluster_spirocyclic Spirocyclic Carbamate Acyclic_Mol Flexible Conformation Enzyme_A Metabolic Enzyme (e.g., CYP, Esterase) Acyclic_Mol->Enzyme_A Accessible for Metabolism Spiro_Mol Rigid Conformation Enzyme_S Metabolic Enzyme (e.g., CYP, Esterase) Spiro_Mol->Enzyme_S Sterically Shielded

Sources

A Comparative Guide to the Potency of Spiro-Oxazolidinone and Spiro-Hydantoin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of potent and selective small molecule inhibitors is paramount. Among the privileged scaffolds that have garnered significant attention are spirocyclic compounds, which offer a unique three-dimensional architecture, often leading to enhanced target affinity and improved physicochemical properties. This guide provides an in-depth comparative analysis of two prominent classes of spirocyclic inhibitors: spiro-oxazolidinones and spiro-hydantoins . Our focus will be a critical evaluation of their comparative potency against three distinct and therapeutically relevant biological targets: Aldose Reductase, p300/CBP Histone Acetyltransferases, and GABA-A Receptors. This analysis is grounded in experimental data and aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own research endeavors.

Introduction to Spiro-Oxazolidinone and Spiro-Hydantoin Scaffolds

The spiro-oxazolidinone and spiro-hydantoin ring systems are five-membered heterocyclic moieties that are frequently incorporated into medicinal chemistry campaigns. The defining feature of these scaffolds is the spirocyclic fusion, where a single carbon atom is shared between two rings. This structural constraint imparts a rigid conformation, which can be highly advantageous for optimizing interactions within a protein's binding pocket.

  • Spiro-oxazolidinones feature a five-membered ring containing both oxygen and nitrogen atoms. This scaffold is a key component in several clinically approved drugs, most notably the oxazolidinone class of antibiotics, which function by inhibiting bacterial protein synthesis[1][2]. Their utility extends beyond antibacterial agents, with spiro-oxazolidinone derivatives being explored as potent inhibitors of various enzymes[3].

  • Spiro-hydantoins are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The hydantoin core is a well-established pharmacophore found in numerous antiepileptic drugs, such as phenytoin. The spirocyclic derivatization of the hydantoin ring has led to the discovery of potent inhibitors for a diverse range of biological targets[4][5][6].

The choice between these two scaffolds is often dictated by the specific topology and nature of the target's active site, as the subtle differences in their hydrogen bonding patterns and conformational rigidity can significantly impact binding affinity and, consequently, inhibitory potency.

Comparative Potency Analysis: A Target-by-Target Evaluation

To provide a clear and objective comparison, we will examine the inhibitory potency of spiro-oxazolidinones and spiro-hydantoins against three distinct protein targets. Potency is a critical parameter in drug discovery, typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%[7]. A lower IC50 value indicates a more potent inhibitor.

Aldose Reductase: A Key Target in Diabetic Complications

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol[7][8][9]. Under hyperglycemic conditions, the accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy[4][8]. Therefore, the inhibition of aldose reductase is a key therapeutic strategy.

Both spiro-oxazolidinone and spiro-hydantoin scaffolds have been successfully employed to develop potent aldose reductase inhibitors.

Table 1: Comparative Potency (IC50) of Spiro-Oxazolidinone and Spiro-Hydantoin Inhibitors of Aldose Reductase

Inhibitor ClassCompoundTargetIC50Reference
Spiro-Oxazolidinedione(4S)-6-chlorospiro[4H-2,3-dihydrobenzopyran-4,5'-oxazolidine]-2',4'-dioneAldose ReductasePotent in vitro/in vivo[9]
Spiro-HydantoinSorbinil ((4S)-6-fluoro-2',5'-dioxospiro[chromane-4,4'-imidazolidine]-1'-ide)Aldose Reductase5 x 10⁻⁷ M
Spiro-Hydantoin(2'R,4'S)-cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dioneHuman Placenta Aldose Reductase7.5 x 10⁻⁹ M[10]

Analysis:

The available data indicates that spiro-hydantoin derivatives have been developed into exceptionally potent aldose reductase inhibitors, with IC50 values reaching the low nanomolar range[10]. For instance, a specific enantiomer of a spiro-hydantoin derived from 8-aza-4-chromanones exhibited an IC50 of 7.5 nM against human placenta aldose reductase[10]. Sorbinil, a well-known spiro-hydantoin aldose reductase inhibitor, has an IC50 of 0.5 µM. While spiro-oxazolidinediones have also been reported as potent aldose reductase inhibitors, the direct comparative data with specific IC50 values against the same target under identical assay conditions is less readily available in the provided search results[9]. The high potency achieved with the spiro-hydantoin scaffold suggests that its specific hydrogen bonding capabilities and conformational rigidity are particularly well-suited for the active site of aldose reductase.

p300/CBP Histone Acetyltransferases: Regulators of Gene Expression

The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a multitude of cellular processes by acetylating histones and other proteins[11][12][13]. Dysregulation of p300/CBP activity is linked to various diseases, including cancer, making them attractive therapeutic targets[11][14].

A direct comparison between a spiro-oxazolidinedione and a spiro-hydantoin inhibitor targeting p300/CBP provides a clear illustration of their relative potencies.

Table 2: Comparative Potency (IC50) of a Spiro-Oxazolidinedione vs. a Spiro-Hydantoin Inhibitor of p300 HAT

Inhibitor ClassCompoundTargetEnzymatic IC50 (nM)Cellular H3K27Ac IC50 (nM)Reference
Spiro-OxazolidinedioneA-485p300 HAT2247[12]
Spiro-Hydantoin20 ((S)-stereoisomer)p300 HAT170470[12]

Analysis:

In this head-to-head comparison, the spiro-oxazolidinedione A-485 demonstrated superior potency in both enzymatic and cellular assays compared to the spiro-hydantoin derivative 20 [12]. A-485 exhibited an enzymatic IC50 of 22 nM against the p300 HAT domain, which was approximately 8-fold more potent than the spiro-hydantoin analog (IC50 = 170 nM)[12]. This difference in potency was also reflected in the cellular assay measuring the inhibition of histone H3 lysine 27 acetylation (H3K27Ac), where A-485 was 10-fold more potent[12]. Interestingly, the study also revealed that the two series have opposite preferred stereochemistry at the spiro center for optimal activity, highlighting the subtle yet critical influence of the scaffold on binding orientation[12].

GABA-A Receptors: Mediators of Inhibitory Neurotransmission

GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system[15][16][17]. They are important therapeutic targets for conditions such as epilepsy, anxiety, and sleep disorders[5][6][18]. Certain spiro-hydantoins have been investigated as allosteric modulators that can reverse the action of positive allosteric modulators like anesthetics on GABA-A receptors[4][5][6].

Table 3: Potency (IC50) of Spiro-Hydantoin Modulators of GABA-A Receptors

Compound (Ring Size)Target GABA-A Receptor SubtypeIC50 (µM) for Reversing Anesthetic-Enhanced DesensitizationReference
4-membered ring spiro-hydantoinα1β3γ2Potent (up to 9-fold more than 5- and 6-membered rings)[5][6]
7-membered ring spiro-hydantoinα1β3γ2Potent (up to 9-fold more than 5- and 6-membered rings)[5][6]
5-membered ring hydantoin (Compound 2)α3β3γ20.197 ± 0.028[5][6]

Analysis:

The research on spiro-hydantoins as GABA-A receptor modulators reveals that their potency is highly dependent on the size of the aliphatic ring fused at the spiro-center and the specific subunit composition of the receptor[5][6]. For instance, 4- and 7-membered ring spiro-hydantoins were found to be up to 9-fold more potent in reversing anesthetic-enhanced desensitization in α1β3γ2 receptors compared to their 5- and 6-membered counterparts[5][6]. Furthermore, a 5-membered ring spiro-hydantoin demonstrated remarkable subtype selectivity, with an IC50 of 197 nM for α3β3γ2 receptors, which was over 200-fold lower than for α1β3γ2 receptors[5][6]. At present, there is a lack of directly comparable public data on spiro-oxazolidinones acting on the same allosteric site of GABA-A receptors, making a direct potency comparison challenging in this context.

Experimental Protocols

To ensure the reproducibility and validity of the potency data presented, it is crucial to understand the experimental methodologies employed. Below are detailed, step-by-step protocols for the key assays used to determine the inhibitory potency of these compounds.

Aldose Reductase Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH by aldose reductase.

Materials:

  • Aldose Reductase (e.g., from rat lens or human placenta)

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Potassium Phosphate Buffer (pH 6.2)

  • Test compounds (spiro-oxazolidinones or spiro-hydantoins) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of the substrate, cofactor, and test compounds. Create serial dilutions of the test compounds.

  • Reaction Mixture Preparation: In a cuvette, combine the phosphate buffer, NADPH solution, and the enzyme solution.

  • Inhibitor Incubation: Add a specific volume of the test compound solution (or solvent for the control) to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the Reaction: Start the enzymatic reaction by adding the DL-glyceraldehyde substrate to the mixture.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • Data Analysis: Calculate the rate of NADPH consumption (ΔAbs/min). The percentage of inhibition is determined relative to the control reaction without the inhibitor. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

p300/CBP Histone Acetyltransferase (HAT) Assay (Radiometric)

This assay directly measures the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone peptide substrate.

Materials:

  • Recombinant p300 or CBP HAT domain

  • Histone peptide substrate (e.g., H3 or H4 peptide)

  • [¹⁴C]-Acetyl-CoA (radiolabeled cofactor)

  • Assay Buffer (e.g., Tris-HCl with DTT and protease inhibitors)

  • Test compounds dissolved in DMSO

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, histone peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the p300 or CBP enzyme to the reaction mixture.

  • Initiate the Reaction: Start the reaction by adding [¹⁴C]-acetyl-CoA.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding an acid (e.g., acetic acid or spotting onto P81 phosphocellulose paper).

  • Separation and Quantification: Separate the radiolabeled peptide from the unreacted [¹⁴C]-acetyl-CoA (e.g., by washing the P81 paper). The amount of incorporated radioactivity is then quantified using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the control. IC50 values are calculated from the resulting dose-response curve.

GABA-A Receptor Allosteric Modulator Assay ([³H]Muscimol Binding Assay)

This assay measures the ability of a test compound to reverse the enhancement of [³H]muscimol binding to GABA-A receptors induced by a positive allosteric modulator (e.g., an anesthetic).

Materials:

  • Membrane preparations from cells expressing specific GABA-A receptor subtypes (e.g., α1β3γ2 or α3β3γ2)

  • [³H]Muscimol (radiolabeled agonist)

  • Positive allosteric modulator (e.g., etomidate)

  • Test compounds dissolved in DMSO

  • Assay Buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, [³H]muscimol, and the positive allosteric modulator.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound [³H]muscimol using a scintillation counter.

  • Data Analysis: The ability of the test compound to reverse the enhancement of [³H]muscimol binding is calculated as a percentage. IC50 values are determined by plotting the percentage of reversal against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can significantly aid in understanding the significance of these inhibitors. The following diagrams, created using Graphviz, illustrate the key signaling pathways and a generalized experimental workflow for inhibitor potency determination.

The Polyol Pathway and Aldose Reductase Inhibition

Polyol_Pathway cluster_AR Aldose Reductase Catalysis cluster_SDH Sorbitol Dehydrogenase Catalysis Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Complications Diabetic Complications (Osmotic Stress) Sorbitol->Complications AR Aldose Reductase NADP NADP+ SDH Sorbitol Dehydrogenase NADH NADH NADPH NADPH NADPH->NADP NAD NAD+ NAD->NADH Inhibitor Spiro-oxazolidinone or Spiro-hydantoin Inhibitor Inhibitor->AR Inhibition

Caption: The Polyol Pathway and the site of action for inhibitors.

p300/CBP-Mediated Histone Acetylation and Its Inhibition

p300_CBP_Pathway cluster_nucleus Cell Nucleus p300_CBP p300/CBP Acetylated_Histone Acetylated Histone (e.g., H3K27Ac) p300_CBP->Acetylated_Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histone Histone (e.g., H3) Histone->p300_CBP Open_Chromatin Open Chromatin Acetylated_Histone->Open_Chromatin Chromatin Condensed Chromatin Transcription Gene Transcription Open_Chromatin->Transcription Inhibitor Spiro-oxazolidinone or Spiro-hydantoin Inhibitor Inhibitor->p300_CBP Inhibition

Caption: p300/CBP pathway and inhibition of histone acetylation.

GABA-A Receptor Modulation and Experimental Workflow

GABAA_Modulation cluster_receptor GABA-A Receptor cluster_workflow IC50 Determination Workflow GABA_A GABA-A Receptor (Chloride Channel) Chloride Cl⁻ GABA_A->Chloride Opens Channel GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx Modulator Positive Allosteric Modulator (e.g., Anesthetic) Modulator->GABA_A Enhances GABA effect Spiro_Hydantoin Spiro-hydantoin (Reversal Agent) Spiro_Hydantoin->GABA_A Reverses enhancement Start Start: Prepare Reagents Step1 Incubate Target with Inhibitor Start->Step1 Step2 Initiate and Monitor Reaction Step1->Step2 Step3 Calculate % Inhibition Step2->Step3 Step4 Plot Dose-Response Curve Step3->Step4 End Determine IC50 Step4->End

Caption: GABA-A receptor modulation and a generalized workflow.

Conclusion

The comparative analysis of spiro-oxazolidinone and spiro-hydantoin inhibitors reveals that the potency of these scaffolds is highly target-dependent. While spiro-hydantoins have demonstrated exceptional, low-nanomolar potency against aldose reductase, the spiro-oxazolidinone scaffold has shown superior efficacy in the context of p300/CBP HAT inhibition in a direct comparison. Furthermore, the versatility of the spiro-hydantoin scaffold is highlighted by its nuanced modulatory effects on GABA-A receptors, where potency is intricately linked to subtle structural modifications.

This guide underscores the importance of empirical data in guiding medicinal chemistry efforts. The choice between a spiro-oxazolidinone and a spiro-hydantoin core is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific molecular recognition requirements of the biological target. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to design and evaluate the next generation of potent and selective spirocyclic inhibitors.

References

  • Aldose reductase and the polyol pathway. Aldose reductase reduces... - ResearchGate. Available at: [Link]

  • Spiro Oxazolidinedione Aldose Reductase Inhibitors - PubMed. Available at: [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. Available at: [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - ChemRxiv. Available at: [Link]

  • Document: Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. (CHEMBL1125164) - ChEMBL - EMBL-EBI. Available at: [Link]

  • Spiro hydantoin aldose reductase inhibitors - PubMed. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. Available at: [Link]

  • IC50 - Wikipedia. Available at: [Link]

  • Oxazolidinone antibiotics | Health and Medicine | Research Starters - EBSCO. Available at: [Link]

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. - H1 Connect. Available at: [Link]

  • The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. Available at: [Link]

  • p300/CBP induce histone H3 lysine 27 acetylation and oncogene... - ResearchGate. Available at: [Link]

  • Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... - ResearchGate. Available at: [Link]

  • Schematic diagram of a GABA A receptor composition, structure, and binding sites for GABA and BZs (benzodiazepines). Source: Jacob et al. (2008). - ResearchGate. Available at: [Link]

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC. Available at: [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed. Available at: [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs | ChemRxiv. Available at: [Link]

  • GABAA receptor - Wikipedia. Available at: [Link]

  • Mechanism of Action of Oxazolidinones | Animations - PharmaXChange.info. Available at: [Link]

  • Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells - American Journal of Physiology. Available at: [Link]

  • GABA - PDSP. Available at: [Link]

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Available at: [Link]

  • GABAAreceptor dynamics and constructing GABAergic synapses - Frontiers. Available at: [Link]

  • GABAergic Synapse Pathway - Creative Diagnostics. Available at: [Link]

  • GABA Receptor Signaling | GeneGlobe - QIAGEN. Available at: [Link]

  • Histone Acetyltransferases p300 and CBP Coordinate Distinct Chromatin Remodeling Programs in Vascular Smooth Muscle Plasticity. Available at: [Link]

  • Is histone acetylation the most important physiological function for CBP and p300? | Aging. Available at: [Link]

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC. Available at: [Link]

  • Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC. Available at: [Link]

  • Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - bioRxiv. Available at: [Link]

  • Structure and chemistry of the p300/CBP and Rtt109 histone acetyltransferases - PMC - NIH. Available at: [Link]

  • Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases - Moodle@Units. Available at: [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One. Available at: [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. Available at: [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs | ChemRxiv. Available at: [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC. Available at: [Link]

  • Inhibition of the Acetyltransferases p300 and CBP Reveals a Targetable Function for p300 in the Survival and Invasion Pathways of Prostate Cancer Cell Lines - AACR Journals. Available at: [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs | Request PDF - ResearchGate. Available at: [Link]

  • Make the right measurement: Discovery of an allosteric inhibition site for p300-HAT. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Unknown: A Safety Protocol for Handling 1,8-Dioxa-3-azaspiro[4.5]decan-2-one and Other Uncharacterized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: In the landscape of drug discovery and chemical research, we frequently encounter novel molecules with limited or nonexistent safety data. This is the case for 1,8-Dioxa-3-azaspiro[4.5]decan-2-one . A thorough search of established safety databases and chemical supplier information has yielded no specific Safety Data Sheet (SDS) for this compound. While information is available for structurally related compounds, relying on such data can be misleading and potentially hazardous, as minor structural changes can lead to significantly different toxicological profiles.

This guide, therefore, pivots from a substance-specific manual to a procedural framework. It is designed to empower researchers to handle uncharacterized substances like 1,8-Dioxa-3-azaspiro[4.5]decan-2-one with the highest degree of caution, adhering to the principles of risk assessment and control.

Part 1: The Precautionary Principle in Practice

When specific hazard information is unavailable, the Precautionary Principle must be your guiding doctrine. This means treating the substance as potentially hazardous until proven otherwise. All handling procedures should be based on a thorough risk assessment that considers the potential for unforeseen dangers.

Initial Hazard Assessment: A Data-Driven Approach to the Unknown

Before any bench work commences, a comprehensive in-silico and literature-based assessment is crucial.

  • Computational Toxicology: Employ Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity, mutagenicity, and carcinogenicity. These tools compare the chemical structure to a database of known toxicants to estimate its likely hazard profile.

  • Literature Review of Analogues: While not a substitute for specific data, a review of the synthesis and biological activity of structurally similar compounds can provide clues to potential reactivity and handling challenges. For instance, the presence of a lactone ring, as in 1,8-Dioxa-3-azaspiro[4.5]decan-2-one, suggests potential reactivity with nucleophiles.[1][2]

The Hierarchy of Controls: A Multi-Layered Safety Net

The most effective safety protocols implement a multi-layered approach, prioritizing the elimination or substitution of hazards where possible. When working with an unknown compound, engineering and administrative controls are paramount.

Control LevelApplication for Uncharacterized Compounds
Elimination/Substitution Can a known, safer alternative be used to achieve the research goal?
Engineering Controls All manipulations should be conducted in a certified chemical fume hood to prevent inhalation exposure. For potent compounds, a glove box may be necessary.
Administrative Controls Develop a written Standard Operating Procedure (SOP) for the handling of this specific compound. Restrict access to authorized personnel only.
Personal Protective Equipment (PPE) PPE is the last line of defense and must be selected based on the potential hazards identified in the initial assessment.

Part 2: Personal Protective Equipment (PPE) for Uncharacterized Substances

Given the lack of specific data for 1,8-Dioxa-3-azaspiro[4.5]decan-2-one, a conservative approach to PPE is mandatory. The following recommendations are based on a general assessment of handling a novel organic molecule of this structural class.

PPE CategoryMinimum RecommendationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential projectiles.
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against dermal absorption. The use of two pairs of gloves allows for the safe removal of the outer, potentially contaminated layer.
Body Protection A flame-resistant lab coat.Protects against splashes and provides a removable barrier in case of a spill.
Respiratory Protection Not typically required when working in a certified fume hood. However, if there is a risk of aerosol generation or the initial hazard assessment indicates high inhalation toxicity, a respirator may be necessary.A risk assessment will determine the appropriate type of respirator.

Part 3: Operational and Disposal Protocols

Safe Handling and Storage
  • Ventilation: All work with 1,8-Dioxa-3-azaspiro[4.5]decan-2-one must be performed in a certified chemical fume hood.[3][4]

  • Storage: The compound should be stored in a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] The container must be clearly labeled with the compound's name, structure, and a warning that the hazards are not fully characterized.

  • Spill Response: In the event of a spill, evacuate the area and prevent the spread of the material. Use an absorbent material to clean up the spill and dispose of it as hazardous waste. Do not allow the compound to enter drains.[5]

Disposal Plan

All waste containing 1,8-Dioxa-3-azaspiro[4.5]decan-2-one, including contaminated PPE and cleaning materials, must be treated as hazardous waste. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Part 4: Emergency Procedures

In the absence of specific toxicological data, emergency procedures should be conservative and focus on immediate decontamination and medical attention.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Emergency Response Workflow

Caption: Emergency response workflow for an incident involving an uncharacterized compound.

Conclusion: A Commitment to Safety

The responsible handling of novel chemical entities is a cornerstone of scientific integrity. While the absence of specific safety data for 1,8-Dioxa-3-azaspiro[4.5]decan-2-one presents a challenge, it also provides an opportunity to reinforce the fundamental principles of laboratory safety. By embracing a cautious and systematic approach, researchers can confidently and safely explore the frontiers of chemical science.

References

  • BASF. (2026, January 20).
  • Sigma-Aldrich. 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7.
  • Fisher Scientific. (2025, December 19).
  • Vigon International, Inc. (2020, August 7).
  • Advanced ChemBlocks. (2026, February 14). 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid.
  • Fluorochem. 3,8-dioxa-1-azaspiro[4.5]decan-2-one.
  • CymitQuimica. 1,3-dioxa-8-azaspiro[4.5]decan-2-one hydrochloride.
  • PubChem. 2-Azaspiro(4.5)decan-3-one.
  • PubChemLite. 1,8-dioxa-3-azaspiro[4.5]decan-2-one.
  • Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Vigon International, Inc. (2015, November 17).
  • Fisher Scientific. (2025, December 19).
  • Cartiser, N., Fessi, H., Le Borgne, M., & Lomberget, T. (2013). A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone. Steroids, 78(1), 127-132.
  • Google Patents. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5)
  • Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852.
  • Moloney, M. G., et al. (n.d.). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.